Fluorosalan
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2F3NO2/c15-8-5-10(12(21)11(16)6-8)13(22)20-9-3-1-2-7(4-9)14(17,18)19/h1-6,21H,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKKDKFTDMVOBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041985 | |
| Record name | Fluorosalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4776-06-1 | |
| Record name | Fluorosalan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4776-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorosalan [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004776061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flusalan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fluorosalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flusalan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOROSALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80OFG3WPYD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fluorosalan: An In-depth Technical Guide to its Mechanism of Action on the NF-kappaB Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Fluorosalan, a salicylanilide derivative, on the Nuclear Factor-kappaB (NF-κB) signaling pathway. This compound has been identified as a potent inhibitor of this critical pathway, which is a key regulator of inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of NF-κB signaling is implicated in a variety of diseases, including cancer and inflammatory disorders. This document details the molecular interactions of this compound with the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. The information presented herein is intended to support further research and drug development efforts targeting the NF-κB signaling cascade.
Introduction to the NF-kappaB Signaling Pathway
The NF-κB family of transcription factors plays a central role in orchestrating cellular responses to a wide array of stimuli, including cytokines, growth factors, and pathogens. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by a family of inhibitory proteins known as Inhibitors of kappaB (IκB). The canonical NF-κB activation pathway is initiated by the activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). Upon stimulation, the IKK complex phosphorylates IκBα at two specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, thereby activating the transcription of pro-inflammatory and pro-survival genes.
This compound's Mechanism of Action on the NF-kappaB Pathway
This compound has been identified as an inhibitor of the NF-κB signaling pathway through a high-throughput screening of the NIH Chemical Genomics Center Pharmaceutical Collection.[1] The primary mechanism of action of this compound is the inhibition of IκBα phosphorylation .[1] By preventing the phosphorylation of IκBα, this compound effectively blocks the subsequent steps in the canonical NF-κB activation cascade: IκBα degradation and the nuclear translocation of the p65 subunit. This ultimately leads to the suppression of NF-κB-mediated gene transcription.
Caption: this compound inhibits the IKK complex, preventing IκBα phosphorylation and subsequent NF-κB activation.
Quantitative Data
The inhibitory potency of this compound on the NF-κB pathway has been quantified through in vitro assays. The key quantitative metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the IκBα phosphorylation.
| Compound | Assay | Cell Line | Stimulus | IC50 (µM) | Reference |
| This compound | IκBα Phosphorylation | GFP-IκBα GripTite Cells | TNF-α | 2.8 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound on the NF-κB pathway.
NF-κB Reporter Gene Assay
This assay is used to screen for inhibitors of NF-κB transcriptional activity.
Caption: Workflow for identifying NF-κB inhibitors using a reporter gene assay.
Protocol:
-
Cell Seeding: Seed NF-κB-bla ME-180 cells (or a similar reporter cell line) in a 1536-well plate at a density of 2,000 cells/well in 5 µL of culture medium. Incubate overnight at 37°C.[1]
-
Compound Addition: Using a pin tool, transfer 23 nL of this compound or other test compounds at 15 different concentrations to the assay plate.[1]
-
Stimulation: Add 1 µL of TNF-α to a final concentration of 1 ng/mL to stimulate the NF-κB pathway. For control wells, add 1 µL of assay buffer without TNF-α. The final concentration of the compounds in the 6 µL assay volume will range from approximately 0.5 nM to 38 µM.[1]
-
Incubation: Incubate the plate for 16 hours at 37°C.[1]
-
Detection: Add the β-lactamase substrate to each well.
-
Data Acquisition: Measure the fluorescence intensity using a suitable plate reader (e.g., ViewLux Plate Reader).[1]
-
Data Analysis: Normalize the data to the TNF-α stimulated control and calculate the IC50 values for each compound.
IκBα Phosphorylation Assay (Western Blot)
This assay directly measures the inhibitory effect of this compound on the phosphorylation of IκBα.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa or HEK293) and grow to 80-90% confluency. Pre-incubate the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short duration (typically 5-15 minutes) to induce IκBα phosphorylation.
-
Lysate Preparation: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-IκBα signal to the total IκBα and loading control signals to determine the relative inhibition of IκBα phosphorylation by this compound.
p65 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the inhibition of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.
Caption: Immunofluorescence workflow to visualize the inhibition of p65 nuclear translocation.
Protocol:
-
Cell Culture: Seed cells (e.g., HeLa or primary macrophages) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment and Stimulation: Pre-treat the cells with this compound or vehicle control for 1-2 hours. Stimulate with TNF-α for 30-60 minutes.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Block non-specific antibody binding with 3% BSA in PBS for 30 minutes.
-
Antibody Staining:
-
Incubate the cells with a primary antibody against the p65 subunit of NF-κB (diluted in 3% BSA/PBS) overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
-
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence or confocal microscope.
-
Analysis: Capture images and analyze the subcellular localization of p65. In unstimulated or this compound-treated cells, p65 will be predominantly cytoplasmic. In TNF-α stimulated cells (without inhibitor), p65 will be concentrated in the nucleus.
Conclusion
This compound is a potent inhibitor of the canonical NF-κB signaling pathway, acting through the direct or indirect inhibition of the IKK complex, which leads to a reduction in IκBα phosphorylation. This mechanism prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of NF-κB target genes involved in inflammation and cell survival. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to develop novel inhibitors targeting the NF-κB pathway. The provided diagrams serve as clear visual aids to understand the complex signaling events and experimental workflows involved in this area of research.
References
Fluorosalan: A Technical Guide to its Core Characteristics and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorosalan, a halogenated salicylanilide, has been recognized for its potent biological activities. This technical guide provides an in-depth overview of its discovery, synthesis, physicochemical properties, and mechanism of action. The information is tailored for researchers and professionals in drug development, offering a comprehensive resource for understanding and potentially leveraging the therapeutic applications of this compound.
Physicochemical Properties
This compound is a brominated derivative of salicylanilide with the chemical name 3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₄H₈Br₂F₃NO₂ |
| Molecular Weight | 439.02 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 160-162°C[1] |
| Solubility | Soluble in DMSO, slightly soluble in Methanol[1] |
| FDA UNII | 80OFG3WPYD[1] |
Discovery and Synthesis
Synthesis Pathway
A specific, detailed synthesis protocol for this compound is not widely published. However, based on general methods for the synthesis of salicylanilide derivatives, a plausible synthetic route involves the condensation of a substituted salicylic acid with a substituted aniline.[5][6] The reaction typically proceeds via the formation of an amide bond, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride.
A generalized synthesis workflow is outlined below:
Caption: Generalized synthetic pathway for this compound.
Biological Activity and Mechanism of Action
This compound's primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.
Inhibition of NF-κB Signaling
This compound exerts its inhibitory effect on the NF-κB pathway by preventing the phosphorylation of IκBα (Inhibitor of kappa B alpha). In the canonical NF-κB pathway, the phosphorylation of IκBα by the IκB kinase (IKK) complex is a crucial step that leads to its ubiquitination and subsequent degradation by the proteasome. This degradation releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. By inhibiting IκBα phosphorylation, this compound effectively sequesters NF-κB in the cytoplasm, thereby blocking its downstream effects.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Antibacterial Activity
While salicylanilides as a class are known to possess antibacterial properties, specific quantitative data on the antibacterial spectrum of this compound, such as Minimum Inhibitory Concentration (MIC) values against a panel of bacteria, are not extensively reported in the available literature. Further research is required to fully characterize its efficacy against various bacterial strains.
Experimental Protocols
Detailed methodologies for key assays used to characterize the biological activity of this compound are provided below.
NF-κB Mediated β-Lactamase Reporter Gene Assay
This assay is used to quantify the inhibition of NF-κB signaling.
Principle: A reporter cell line is engineered to express β-lactamase under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the production of β-lactamase, which can be detected by a FRET (Fluorescence Resonance Energy Transfer) substrate. Inhibition of the pathway by a compound like this compound results in a decreased β-lactamase signal.
Protocol Workflow:
Caption: Workflow for the NF-κB β-lactamase reporter gene assay.
IκBα Phosphorylation Assay
This assay directly measures the inhibitory effect of this compound on the phosphorylation of IκBα.
Principle: Cells are treated with the test compound and then stimulated to activate the NF-κB pathway. The level of phosphorylated IκBα is then quantified, typically by Western blotting or an ELISA-based method, using an antibody specific to the phosphorylated form of the protein.
Generalized Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or Jurkat) and grow to an appropriate confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phospho-IκBα.
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the results to total IκBα or a loading control like GAPDH.
-
Caspase 3/7 Activity Assay
This assay is used to assess the induction of apoptosis, a potential downstream effect of NF-κB inhibition.
Principle: Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Protocol Workflow:
Caption: Workflow for the Caspase 3/7 activity assay.
Conclusion
This compound is a salicylanilide derivative with a well-defined mechanism of action involving the inhibition of the NF-κB signaling pathway. While its synthesis follows established chemical principles for amide bond formation, a detailed, publicly available protocol is lacking. Furthermore, a comprehensive characterization of its antibacterial spectrum through quantitative MIC data would be a valuable area for future research. The experimental protocols provided in this guide offer a solid foundation for further investigation into the biological and therapeutic potential of this compound.
References
Fluorosalan's Inhibition of IκBα Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of fluorosalan in the inhibition of IκBα phosphorylation, a critical step in the activation of the nuclear factor-κB (NF-κB) signaling pathway. Constitutive activation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers, making it a key target for therapeutic intervention. This document summarizes the current understanding of this compound's mechanism of action, presents available quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the pertinent signaling pathways and molecular interactions.
Introduction: The NF-κB Signaling Pathway and the Role of IκBα
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and apoptosis. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being a primary regulator.
The canonical NF-κB activation pathway is initiated by various stimuli, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). The activated IKK complex, primarily through the action of IKKβ, phosphorylates IκBα at two specific serine residues (Ser32 and Ser36). This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, allowing the p65/p50 heterodimer to translocate to the nucleus, bind to κB consensus sequences in the promoter regions of target genes, and initiate their transcription.
This compound: An Inhibitor of IκBα Phosphorylation
This compound is a halogenated salicylanilide that has been identified as an inhibitor of the NF-κB signaling pathway. Research has demonstrated that this compound exerts its inhibitory effect by targeting a key step in the activation cascade: the phosphorylation of IκBα. By preventing the phosphorylation of IκBα, this compound effectively blocks the subsequent degradation of this inhibitory protein, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.
Quantitative Data on this compound's Inhibitory Activity
A key study identified this compound as an inhibitor of NF-κB signaling through the inhibition of IκBα phosphorylation. The inhibitory potency of this compound was quantified, and the half-maximal inhibitory concentration (IC50) values were determined in a cellular assay.
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | IκBα phosphorylation | GFP-IκBα GripTite cells | 2.5 |
This table summarizes the reported IC50 value for this compound in an IκBα phosphorylation assay.
Signaling Pathways and Experimental Workflow
Canonical NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway, highlighting the critical step of IκBα phosphorylation that is targeted by this compound.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing IκBα Phosphorylation Inhibition
The following diagram outlines a typical experimental workflow to assess the inhibitory effect of this compound on IκBα phosphorylation in a cell-based assay.
Caption: Workflow for analyzing this compound's effect on IκBα phosphorylation.
Experimental Protocols
Cell-Based IκBα Phosphorylation Assay
This protocol is a representative method for evaluating the effect of this compound on TNF-α-induced IκBα phosphorylation in GFP-IκBα GripTite™ cells, a HEK293-derived cell line stably expressing a GFP-IκBα fusion protein.
Materials:
-
GFP-IκBα GripTite™ cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Blasticidin
-
This compound
-
Recombinant Human TNF-α
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Mouse anti-IκBα, Rabbit anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
PVDF membranes
Procedure:
-
Cell Culture:
-
Culture GFP-IκBα GripTite™ cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 5 µg/mL Blasticidin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
-
Compound Treatment and Stimulation:
-
Starve the cells in serum-free DMEM for 4-6 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 2.5, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 10 ng/mL TNF-α for 15 minutes. An unstimulated control group should also be included.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32) and β-actin overnight at 4°C. A separate blot should be run for total IκBα.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phospho-IκBα levels to total IκBα and the loading control (β-actin).
-
In Vitro IKKβ Kinase Assay
To determine if this compound directly inhibits the catalytic activity of the IKK complex, an in vitro kinase assay can be performed.
Materials:
-
Recombinant active IKKβ
-
Recombinant GST-IκBα (substrate)
-
Kinase Assay Buffer
-
ATP
-
This compound
-
P81 phosphocellulose paper or SDS-PAGE materials
-
[γ-³²P]ATP (for radioactive detection) or phospho-specific antibodies (for non-radioactive detection)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase assay buffer, recombinant active IKKβ, and varying concentrations of this compound or vehicle (DMSO).
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the substrate (GST-IκBα) and ATP (spiked with [γ-³²P]ATP for radioactive detection).
-
Incubate the reaction mixture at 30°C for 20-30 minutes.
-
-
Reaction Termination and Detection:
-
Radioactive Method:
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Non-Radioactive Method:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the phosphorylated GST-IκBα using a phospho-specific antibody via Western blotting as described in section 4.1.
-
-
Molecular Mechanism and Structure-Activity Relationship
The precise molecular mechanism by which this compound inhibits the IKK complex is not yet fully elucidated. However, based on studies of other salicylanilides and small molecule IKKβ inhibitors, it is hypothesized that this compound may act as an ATP-competitive or allosteric inhibitor of IKKβ.
Putative Binding and Inhibition Mechanism
The following diagram illustrates the logical relationship of how this compound might inhibit IKKβ, leading to the downstream effect on IκBα phosphorylation.
Caption: Putative mechanisms of IKKβ inhibition by this compound.
Structure-Activity Relationship of Salicylanilides
The anti-inflammatory and NF-κB inhibitory activity of salicylanilides is influenced by their chemical structure. Key structural features that often contribute to their potency include:
-
Halogenation: The presence and position of halogen atoms on the salicylic acid and/or aniline rings can significantly impact activity.
-
Amide Linker: Modifications to the amide group can alter the compound's binding affinity and pharmacokinetic properties.
-
Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring can modulate the inhibitory potency.
Further research, including molecular docking and co-crystallography studies, is needed to precisely define the binding mode of this compound within the IKKβ active site and to fully elucidate its structure-activity relationship.
Conclusion
This compound has been identified as a potent inhibitor of the NF-κB signaling pathway, acting through the suppression of IκBα phosphorylation. This technical guide has provided a comprehensive overview of the current knowledge, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. The information presented herein serves as a valuable resource for researchers and drug development professionals working to develop novel therapeutics targeting NF-κB-mediated diseases. Further investigation into the precise molecular interactions between this compound and the IKK complex will be crucial for the rational design of next-generation inhibitors with improved potency and selectivity.
Preliminary Studies on the Biological Activity of Fluorosalan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorosalan, a halogenated salicylanilide, has demonstrated notable biological activity, primarily as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. Preliminary studies indicate its potential as a modulator of inflammatory responses and cellular proliferation. This document provides a comprehensive overview of the current understanding of this compound's biological activities, including its mechanism of action, and collates available, albeit limited, quantitative data. Detailed experimental protocols for assessing its bioactivity are also provided to facilitate further research and development.
Introduction
This compound belongs to the salicylanilide class of compounds, which are known for their diverse biological activities, including antimicrobial and anthelmintic properties. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often enhancing metabolic stability and biological potency. This guide focuses on the preliminary findings related to this compound's effects on key cellular signaling pathways and its potential antimicrobial and toxicological profile.
Mechanism of Action: Inhibition of NF-κB Signaling
The primary reported biological activity of this compound is its ability to inhibit the NF-κB signaling pathway. This pathway is a critical regulator of a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[1]
Signaling Pathway:
Under basal conditions, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines (e.g., TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[1]
Studies have shown that this compound inhibits NF-κB signaling by preventing the phosphorylation of IκBα.[1] This action blocks the entire downstream cascade, preventing NF-κB nuclear translocation and subsequent gene expression.
Quantitative Data
Specific quantitative data for this compound's biological activity is limited in publicly available literature. The following tables summarize the available information and provide context from related compounds.
Table 1: Inhibition of NF-κB Signaling
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound | NF-κB mediated β-lactamase reporter gene assay | - | Not Reported | [1] |
| BAY 11-7082 (Reference Inhibitor) | Inhibition of TNF-α-induced IκB-α phosphorylation | Various | ~10 µM | [2] |
| EF24 (Curcumin Analog) | NF-κB Nuclear Translocation | Lung, breast, ovarian, and cervical cancer cells | 1.3 µM | [3] |
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound Class/Compound | Organism | MIC Range (µg/mL) | Reference |
| Fluoro and trifluoromethyl-substituted salicylanilides | Staphylococcus aureus (including MRSA and VRSA) | 0.031 - 64 | [4] |
| Salicylanilide 4-(Trifluoromethyl)benzoates | Mycobacterium tuberculosis | 0.5 - 32 | |
| Salicylanilide Benzoates | Gram-positive strains | ≥ 0.98 µmol/L | |
| Reference Antifungals | Candida albicans | ||
| Fluconazole | 0.25 - 16 | [5] | |
| Amphotericin B | 0.016 - 1.0 | [5] |
Table 3: In Vivo Acute Toxicity
A specific oral LD50 value for this compound in rats is not available in the reviewed literature. The provided data pertains to general toxicity testing guidelines and data for other fluorinated compounds.
| Parameter | Species | Route | Value | Reference |
| Acute Oral LD50 | Rat | Oral | Not Available | - |
| General Guideline | Rat | Oral | - | [6] |
| Perfluorooctane Sulfonate (PFOS) | Mouse | Oral | 579 mg/kg | [7] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.
NF-κB Inhibition Assay (β-Lactamase Reporter Gene Assay)
This protocol is adapted from a high-throughput screening method used to identify inhibitors of NF-κB signaling.[1]
Objective: To quantify the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
Materials:
-
HEK293 cell line stably expressing a β-lactamase reporter gene under the control of an NF-κB response element.
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
This compound stock solution (in DMSO).
-
Recombinant human TNF-α.
-
LiveBLAzer™-FRET B/G Loading Kit (or similar FRET-based substrate for β-lactamase).
-
96-well black-walled, clear-bottom plates.
Procedure:
-
Cell Seeding: Seed the HEK293 reporter cells in 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium. Add the diluted compound to the cells and incubate for 1 hour. Include a vehicle control (DMSO) and a positive control (a known NF-κB inhibitor).
-
Stimulation: Add TNF-α to all wells (except for the unstimulated control) to a final concentration of 10 ng/mL.
-
Incubation: Incubate the plates for 5 hours at 37°C in a CO2 incubator.
-
Substrate Loading: Prepare the β-lactamase substrate solution according to the manufacturer's instructions and add it to each well.
-
Incubation: Incubate the plates at room temperature in the dark for 2 hours.
-
Measurement: Read the fluorescence at an excitation of 409 nm and measure the emission at 460 nm (blue) and 530 nm (green) using a fluorescence plate reader.
-
Data Analysis: Calculate the emission ratio (460 nm / 530 nm). The IC50 value is determined by plotting the log of the inhibitor concentration against the normalized response.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
This compound stock solution (in DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland.
Procedure:
-
Prepare Inoculum: Culture the bacterial strain overnight and then dilute the culture in MHB to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound in MHB in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
In Vivo Acute Oral Toxicity (LD50 Determination)
This protocol provides a general guideline for determining the acute oral toxicity (LD50) of a substance in rats.
Objective: To determine the single dose of this compound that is lethal to 50% of a test population of rats.
Materials:
-
Sprague-Dawley rats (male and female).
-
This compound.
-
Vehicle for administration (e.g., corn oil).
-
Oral gavage needles.
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days.
-
Dose Preparation: Prepare a range of doses of this compound in the vehicle.
-
Dosing: Administer a single oral dose of this compound to groups of rats (typically 5 males and 5 females per dose group) via oral gavage. Include a control group that receives only the vehicle.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
Conclusion and Future Directions
Preliminary evidence strongly suggests that this compound is a potent inhibitor of the NF-κB signaling pathway, indicating its potential for development as an anti-inflammatory or anti-cancer agent. However, a significant gap exists in the publicly available quantitative data regarding its specific potency (IC50), antimicrobial spectrum (MIC values), and in vivo toxicity (LD50). Further research is imperative to thoroughly characterize the biological activity and safety profile of this compound. The experimental protocols provided herein offer a framework for conducting these crucial next steps in the evaluation of this promising compound. Researchers are encouraged to investigate its efficacy in various disease models and to conduct comprehensive toxicological studies to ascertain its therapeutic window.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medigraphic.com [medigraphic.com]
- 3. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluorosalan: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorosalan, a halogenated salicylanilide, has garnered attention for its potent biological activities, primarily as a disinfectant and an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental methodologies for relevant assays are described, and key signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a core resource for researchers and professionals engaged in drug discovery and development involving this compound and related compounds.
Chemical Structure and Properties
This compound, with the IUPAC name 3,5-Dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, is a synthetic organic compound characterized by a salicylanilide core structure.[1][2] This structure features a benzamide linkage between a dibrominated salicylic acid moiety and a trifluoromethyl-substituted aniline ring.
Chemical Structure:
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.
| Property | Value | Reference |
| CAS Number | 4776-06-1 | [2] |
| Molecular Formula | C₁₄H₈Br₂F₃NO₂ | [2] |
| Molecular Weight | 439.02 g/mol | [3] |
| IUPAC Name | 3,5-Dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | [2] |
| Melting Point | 160-162 °C | [1] |
| Solubility | Soluble in DMSO, slightly soluble in Methanol. | [1][2] |
| Appearance | White to Off-White Solid | [1] |
| XLogP3 | 5.2 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 5 |
Spectral Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the salicyl and anilide rings. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups. The phenolic hydroxyl and amide protons will likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms. The carbons attached to bromine and fluorine will exhibit characteristic splitting patterns due to C-Br and C-F coupling.[4] The carbonyl carbon of the amide group will appear downfield.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the phenolic group (broad, around 3200-3600 cm⁻¹), the N-H stretch of the amide (around 3300 cm⁻¹), and a strong C=O stretch of the amide (around 1650 cm⁻¹).[5][6] Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 439. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms. Fragmentation is likely to occur at the amide bond, leading to fragments corresponding to the salicyl and anilide moieties.[7]
Synthesis
The preparation of this compound was first described by Stecker in a 1962 patent (US 3,041,236).[4] The general synthetic route involves the amidation reaction between a derivative of 3,5-dibromosalicylic acid and 3-(trifluoromethyl)aniline.
References
- 1. This compound [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. merckindex.rsc.org [merckindex.rsc.org]
- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Fluorosalan as a potential therapeutic agent in inflammation
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Inflammation is a complex biological response implicated in a wide range of pathologies, from autoimmune disorders to neurodegenerative diseases. The nuclear factor-kappa B (NF-κB) and NLRP3 inflammasome signaling pathways are central regulators of the inflammatory cascade, making them prime targets for therapeutic intervention. This technical guide explores the potential of fluorosalan, a halogenated salicylanilide, as a therapeutic agent in inflammation. We delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the key signaling pathways it modulates.
Introduction to this compound
This compound, a trifluoromethyl salicylanilide derivative, has historically been used as an antiseptic agent. However, recent research has unveiled its potential as a potent inhibitor of key inflammatory signaling pathways. Its ability to modulate the host's inflammatory response opens up new avenues for its therapeutic application in a variety of inflammatory conditions. This guide provides a comprehensive overview of the scientific basis for considering this compound as a candidate for further drug development in the context of inflammation.
Mechanism of Action: Inhibition of NF-κB Signaling
The primary anti-inflammatory mechanism of this compound is attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound has been shown to specifically inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB in its inactive cytoplasmic state.[1] This targeted inhibition effectively dampens the inflammatory cascade at a critical upstream checkpoint.
Quantitative Data on Anti-inflammatory Activity
The efficacy of this compound in inhibiting the NF-κB pathway has been quantified through in vitro studies. The following table summarizes the key inhibitory concentration data.
| Target | Assay | Cell Line | IC50 | Reference |
| IκBα Phosphorylation | In-Cell Western Assay | GFP-IκBα GripTite Cells | 2.8 µM | [1] |
Table 1: In Vitro Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against IκBα phosphorylation, a key step in the activation of the NF-κB signaling pathway.
Key Signaling Pathways in Inflammation
To understand the therapeutic potential of this compound, it is essential to visualize the signaling pathways it modulates.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: The two-signal model of NLRP3 inflammasome activation.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.
Inhibition of IκBα Phosphorylation (Western Blot)
This protocol details the procedure to quantify the inhibitory effect of this compound on IκBα phosphorylation in response to an inflammatory stimulus.
Caption: Workflow for Western blot analysis of IκBα phosphorylation.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in Tris-Buffered Saline with 0.1% Tween 20 - TBST)
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32) and Rabbit anti-IκBα
-
HRP-conjugated goat anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 15-30 minutes. Include an unstimulated control group.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα and total IκBα (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-IκBα signal to the total IκBα signal for each sample.
-
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of this compound.
Materials:
-
HEK293T cells stably transfected with an NF-κB luciferase reporter construct
-
DMEM with 10% FBS
-
This compound (in DMSO)
-
TNF-α (or other NF-κB activator)
-
Luciferase Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours. Include an unstimulated control group.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound.
-
Measurement of Pro-inflammatory Cytokine Production (ELISA)
This protocol is for quantifying the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages and the inhibitory effect of this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
This compound (in DMSO)
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
-
ELISA:
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples and determine the percentage of inhibition by this compound.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent inhibitor of the NF-κB signaling pathway, a key driver of inflammation. Its ability to block IκBα phosphorylation at low micromolar concentrations highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics.
Future research should focus on:
-
In vivo efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease).
-
Selectivity profiling: Assessing the selectivity of this compound against other kinases to understand its off-target effects.
-
Pharmacokinetic and safety profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.
-
NLRP3 inflammasome inhibition: Investigating the potential of this compound to directly or indirectly inhibit the NLRP3 inflammasome, given the crosstalk between the NF-κB and NLRP3 pathways.
References
Initial Screening of Fluorosalan in Cancer Cell Lines: A Technical Guide
To our valued researchers, scientists, and drug development professionals,
This technical guide aims to provide a comprehensive overview of the initial screening of Fluorosalan in cancer cell lines. However, after a thorough review of publicly available scientific literature and databases, it has become evident that there is a significant lack of specific data on the anticancer activities of this compound.
This compound belongs to the halogenated salicylanilide class of compounds. While research on this compound itself in the context of cancer is not available, extensive studies have been conducted on other members of this class, such as Niclosamide and Closantel, revealing their potential as anticancer agents. These related compounds have been shown to modulate several critical signaling pathways involved in cancer progression.
Therefore, this guide will focus on the established anticancer properties of halogenated salicylanilides, using Niclosamide and Closantel as primary examples, to provide a foundational understanding that could inform potential future investigations into this compound.
Overview of Halogenated Salicylanilides in Oncology
Halogenated salicylanilides are a class of anthelmintic drugs that have garnered significant interest for drug repurposing in oncology.[1][2] Their potential anticancer effects are attributed to their ability to interfere with multiple signaling pathways crucial for tumor growth and survival.
Mechanism of Action of Salicylanilides in Cancer
The anticancer activity of salicylanilides is multifaceted, involving the modulation of several key cellular processes:
-
Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule implicated in cancer cell proliferation, survival, and metastasis.[3][4] Salicylanilides have been shown to inhibit the activation of STAT3, thereby impeding these oncogenic processes.[1][2][5]
-
Modulation of Wnt/β-catenin, mTORC1, and NF-κB Pathways: These pathways are fundamental in regulating cell growth, differentiation, and inflammation, and their dysregulation is a hallmark of many cancers.[6] Salicylanilides can interfere with these pathways, leading to the suppression of tumor development.[1][2][5]
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis. Salicylanilides have been demonstrated to induce apoptosis in cancer cells, contributing to their anticancer effect.[7][8][9][10][11]
-
Uncoupling of Oxidative Phosphorylation: Some salicylanilides can disrupt mitochondrial function by uncoupling oxidative phosphorylation, leading to a depletion of cellular ATP and inducing metabolic stress in cancer cells.[1][12]
Quantitative Data from Preclinical Studies
While specific data for this compound is unavailable, the following table summarizes the cytotoxic effects of a related salicylanilide, Closantel, in various cancer models.
| Compound | Cancer Model | Assay Type | Endpoint | IC50 Value | Reference |
| Closantel | Human Lymphoma (in zebrafish xenograft) | Cancer Growth | - | - | [13] |
| Closantel | Human Cervical Cancer (in zebrafish xenograft) | Cancer Growth | - | - | [13] |
| Closantel | Human Pancreatic Cancer (in zebrafish xenograft) | Cancer Growth | - | - | [13] |
| Closantel | Human Liver Cancer (in zebrafish xenograft) | Cancer Growth | - | - | [13] |
| Closantel | Zebrafish Vasculature | Anti-angiogenesis | - | 1.69 µM | [13] |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the anticancer activity of compounds like salicylanilides.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., Closantel) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
Procedure:
-
Treat cancer cells with the test compound at the desired concentration and for a specific duration.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by salicylanilides and a typical experimental workflow for their initial screening.
Caption: Salicylanilide Signaling Pathway Inhibition.
Caption: Experimental Workflow for Anticancer Screening.
Conclusion and Future Directions
While direct evidence for the anticancer activity of this compound is currently lacking, the broader class of halogenated salicylanilides demonstrates significant potential as anticancer agents. The known mechanisms of action of related compounds, such as Niclosamide and Closantel, provide a strong rationale for the investigation of this compound in various cancer cell lines.
Future studies should aim to perform initial screenings of this compound to determine its IC50 values across a panel of cancer cell lines. Subsequent research could then focus on elucidating its specific mechanism of action, including its effects on the STAT3, Wnt/β-catenin, mTORC1, and NF-κB signaling pathways, and its ability to induce apoptosis. Such investigations will be crucial in determining the potential of this compound as a novel therapeutic agent in oncology.
References
- 1. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IJMS | Free Full-Text | Salicylanilides and Their Anticancer Properties [mdpi.com]
- 6. Breaking the NF-κB and STAT3 Alliance Inhibits Inflammation and Pancreatic Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoride-induced apoptosis in non-skeletal tissues of experimental animals: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perfluorooctane sulfonate induces apoptosis in N9 microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluoride Induces Apoptosis in Mammalian Cells: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High amounts of fluoride induce apoptosis/cell death in matured ameloblast-like LS8 cells by downregulating Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Fluorouracil induces apoptosis through the suppression of NF-kappaB activity in human salivary gland cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Closantel Suppresses Angiogenesis and Cancer Growth in Zebrafish Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Bacteriostatic Effects of Fluorosalan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorosalan, a halogenated salicylanilide, has long been utilized for its disinfectant properties. This technical guide delves into the core bacteriostatic mechanisms of this compound, providing a comprehensive resource for researchers, scientists, and drug development professionals. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from closely related salicylanilides to project its likely antibacterial profile and mechanisms of action. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for assessing bacteriostatic activity, and visualizes the proposed signaling pathways and experimental workflows using Graphviz diagrams. The central hypothesis is that this compound, like other salicylanilides, exerts its bacteriostatic effects primarily by disrupting the proton motive force across the bacterial cell membrane, leading to a cascade of downstream inhibitory effects.
Introduction to this compound
This compound (3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide) is a salicylanilide derivative characterized by its halogenated structure. Historically, it has been employed as a disinfectant and antiseptic agent.[1] While its efficacy is acknowledged, a detailed understanding of its bacteriostatic action at the molecular level is crucial for its potential repositioning or for the development of new antimicrobial agents based on its scaffold. This guide aims to bridge this knowledge gap by providing a detailed overview of its likely mechanisms and the experimental approaches to validate them.
Proposed Bacteriostatic Mechanisms of Action
Based on studies of related salicylanilides like niclosamide, the primary bacteriostatic mechanism of this compound is likely the disruption of the proton motive force (PMF) across the bacterial cytoplasmic membrane.[2] The PMF is essential for numerous cellular processes, and its dissipation has pleiotropic effects on bacterial viability.
Disruption of the Proton Motive Force (PMF)
Salicylanilides are known to act as protonophores, shuttling protons across the bacterial membrane and thereby dissipating the electrochemical gradient.[3] This uncoupling of the proton gradient from ATP synthesis leads to a rapid depletion of intracellular ATP.
Inhibition of Two-Component Regulatory Systems
Another proposed mechanism for salicylanilides is the inhibition of bacterial two-component regulatory systems (TCS).[4][5][6][7] These systems are crucial for bacteria to sense and respond to environmental changes, including stress conditions. By inhibiting the autophosphorylation of the histidine kinase sensor protein, salicylanilides can disrupt downstream signaling cascades, affecting a wide range of cellular processes, including virulence and metabolism.[4][5][8]
The following Graphviz diagram illustrates the proposed dual mechanism of action of this compound.
Quantitative Bacteriostatic Data (Projected)
| Bacterial Species | Type | Projected MIC Range (µg/mL) | Reference Compound(s) |
| Staphylococcus aureus | Gram-positive | 0.25 - 2 | Niclosamide, Oxyclozanide |
| Enterococcus faecalis | Gram-positive | 1 - 8 | Niclosamide |
| Escherichia coli | Gram-negative | > 32 (without efflux pump inhibitor) | Niclosamide |
| Pseudomonas aeruginosa | Gram-negative | > 32 (without efflux pump inhibitor) | Niclosamide |
Note: The high projected MIC for Gram-negative bacteria is likely due to the presence of efflux pumps that actively remove salicylanilides from the cell. The addition of an efflux pump inhibitor has been shown to dramatically increase the susceptibility of Gram-negative bacteria to these compounds.
Experimental Protocols
To rigorously assess the bacteriostatic effects of this compound, standardized and reproducible experimental protocols are essential. The following sections detail the methodologies for determining key parameters of its antibacterial activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and high-throughput approach for determining MIC values.[9]
Protocol: Broth Microdilution Method
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium overnight in CAMHB.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control (no this compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
The following diagram outlines the workflow for the broth microdilution assay.
Assessment of Proton Motive Force (PMF) Disruption
The dissipation of the PMF can be assessed by measuring the change in bacterial membrane potential. A common method utilizes the fluorescent dye DiSC3(5), which accumulates in polarized membranes and exhibits fluorescence quenching. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.
Protocol: Membrane Potential Assay using DiSC3(5)
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., PBS with glucose).
-
Dye Loading: Add DiSC3(5) to the bacterial suspension and incubate in the dark to allow for dye uptake and fluorescence quenching.
-
This compound Treatment: Add varying concentrations of this compound to the bacterial suspension.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.
-
Controls: Include a positive control (e.g., a known uncoupler like CCCP) and a negative control (solvent only).
The logical relationship for interpreting the membrane potential assay is shown below.
Conclusion
While direct and extensive research on the bacteriostatic properties of this compound is needed, the available evidence from related salicylanilides provides a strong foundation for understanding its likely mechanism of action. The primary mode of action is anticipated to be the disruption of the proton motive force, leading to a cascade of events that inhibit bacterial growth. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of this compound's antibacterial efficacy and for the validation of its molecular mechanisms. Further research in this area could unlock the full potential of this compound and its derivatives as valuable tools in the fight against bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of antitubercular salicylanilides consistent with disruption of the proton gradient via proton shuttling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-Component Signal Transduction as a Target for Microbial Anti-Infective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Fluorinated Salicylanilides in Basic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated salicylanilides, a class of halogenated aromatic compounds, have emerged from their origins as anthelmintic agents to become powerful tools in basic and preclinical research. The incorporation of fluorine atoms into the salicylanilide scaffold significantly enhances their physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1] This has led to their exploration in a wide range of therapeutic areas, most notably in oncology and microbiology. This technical guide provides an in-depth overview of the core basic research applications of fluorinated salicylanilides, detailing their mechanisms of action, providing quantitative data on their biological activities, outlining key experimental protocols for their study, and visualizing the cellular pathways they modulate.
I. Core Research Applications and Mechanisms of Action
Fluorinated salicylanilides exhibit a broad spectrum of biological activities, making them valuable for investigating fundamental cellular processes. Their primary research applications are centered on their anticancer and antimicrobial properties.
A. Anticancer Research
In the realm of oncology, fluorinated salicylanilides have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[2][3] Their anticancer activity is often attributed to a multi-targeted mechanism of action, which includes:
-
Mitochondrial Uncoupling: A primary and well-documented mechanism is the disruption of mitochondrial function. Salicylanilides act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane, which uncouples oxidative phosphorylation from ATP synthesis.[4][5] This leads to a decrease in cellular ATP levels, an increase in reactive oxygen species (ROS), and ultimately, the induction of apoptosis.[4]
-
Inhibition of Key Signaling Pathways: Fluorinated salicylanilides have been shown to modulate several critical signaling pathways that are often dysregulated in cancer.[4][5] This includes the inhibition of:
-
STAT3 (Signal Transducer and Activator of Transcription 3): Constitutive activation of STAT3 is common in many cancers, promoting cell proliferation and survival. Niclosamide, a halogenated salicylanilide, has been shown to inhibit STAT3 phosphorylation and its downstream transcriptional activity.[6][7][8]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB pathway is a key regulator of inflammation and cell survival. The salicylanilide IMD-0354 is a known inhibitor of IκB kinase (IKK)-β, a critical component in the activation of the NF-κB pathway.[2][9]
-
Wnt/β-catenin: Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer. Niclosamide has been reported to inhibit this pathway, leading to decreased proliferation of cancer cells.[4][10]
-
mTOR (mammalian Target of Rapamycin): The mTOR pathway is a central regulator of cell growth and proliferation. Rafoxanide, another salicylanilide, has been found to suppress the PI3K/Akt/mTOR signaling pathway in gastric cancer cells.[4]
-
B. Antimicrobial Research
Fluorinated salicylanilides possess significant activity against a range of pathogens, including multidrug-resistant bacteria and fungi.[11]
-
Antibacterial Activity: These compounds are particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[3][12] Their mechanism of action in bacteria is also linked to the disruption of the proton motive force across the cell membrane.[13]
-
Antifungal Activity: Several fluorinated salicylanilide derivatives have demonstrated promising antifungal activity against various fungal strains.[14][15]
II. Quantitative Data Summary
The following tables summarize the reported in vitro activities of various fluorinated salicylanilides against cancer cell lines and bacterial strains.
Table 1: Anticancer Activity of Fluorinated Salicylanilides (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Fluorinated Salicylaldimine (Compound 7) | A549 (Lung Carcinoma) | 1.4 | [2][3] |
| Fluorinated Salicylaldimine (General) | A549 (Lung Carcinoma) | 1.4 - 31.5 | [16] |
| Niclosamide | Du145 (Prostate Cancer) | ~0.7 (STAT3 inhibition) | [7] |
| Sulfanyl-substituted Niclosamide (2a) | Esophageal Adenocarcinoma | 2.3 - 3.0 | [6] |
| Fluorinated bis-indole (34b) | A549 (Lung) | 0.8 | [17] |
| Fluorinated pyrazolylbenzimidazole (55b) | A549, MCF-7, HeLa | 0.95 - 1.57 | [17] |
Table 2: Antibacterial Activity of Fluorinated Salicylanilides (MIC Values)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Fluoro & Trifluoromethyl-substituted Salicylanilides | S. aureus | 0.25 - 64 | [3] |
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide (22) | MRSA & VRSA strains | 0.031 - 0.062 | [3][12] |
| Salicylanilide 4-(trifluoromethyl)benzoates | Gram-positive bacteria (inc. MRSA) | ≥ 0.49 µmol/L | [11][18] |
| Niclosamide | MRSA | 0.125 | [19] |
| Oxyclozanide | MRSA | 0.5 | [19] |
III. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the biological activities of fluorinated salicylanilides.
A. Synthesis of Fluorinated Salicylanilides
A common method for the synthesis of salicylanilides involves the condensation of a substituted salicylic acid with a substituted aniline in the presence of a coupling agent like phosphorus trichloride in a suitable solvent such as xylene, followed by heating. For the synthesis of salicylanilide esters, the parent salicylanilide can be reacted with an appropriate benzoic acid derivative using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as N,N-dimethylformamide (DMF).[14]
B. Anticancer Activity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fluorinated salicylanilide compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent cell-staining dye that is used to monitor cell proliferation.
-
Principle: CFSE covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved in the daughter cells, which can be quantified by flow cytometry.
-
Protocol:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in pre-warmed PBS containing 1-10 µM CFSE and incubate for 15-20 minutes at 37°C.[20][21]
-
Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Wash the cells three times with fresh medium.
-
Treat the labeled cells with the fluorinated salicylanilide compound for the desired time period.
-
Harvest the cells, wash with PBS, and analyze the fluorescence intensity by flow cytometry.[5] A series of peaks with decreasing fluorescence intensity represents successive generations of proliferating cells.
-
Rhodamine 123 is a cell-permeable cationic dye that specifically accumulates in mitochondria due to the negative mitochondrial membrane potential (ΔΨm).
-
Principle: In healthy cells with a high ΔΨm, Rhodamine 123 accumulates in the mitochondria and fluoresces brightly. In apoptotic cells, the ΔΨm collapses, leading to the release of Rhodamine 123 from the mitochondria and a decrease in fluorescence intensity.[11][22]
-
Protocol:
-
Treat cells with the fluorinated salicylanilide compound for the desired time.
-
Add Rhodamine 123 (final concentration of 1-10 µM) to the cell culture and incubate for 30 minutes at 37°C.[22]
-
Harvest the cells and wash them three times with PBS.
-
Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer or a fluorescence microplate reader (excitation ~488 nm, emission ~529 nm).[22] A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
-
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.
-
Principle: An antibody specific to the cleaved, active form of caspase-3 is used to detect apoptotic cells via immunofluorescence microscopy.
-
Protocol:
-
Grow cells on coverslips and treat with the fluorinated salicylanilide compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., PBS containing 5% goat serum and 0.3% Triton X-100) for 1 hour.
-
Incubate with a primary antibody against active caspase-3 overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. An increase in the fluorescent signal for active caspase-3 indicates apoptosis.
-
C. Antimicrobial Activity Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the microorganism in a liquid growth medium. The lowest concentration that shows no visible growth is the MIC.
-
Protocol:
-
Prepare a two-fold serial dilution of the fluorinated salicylanilide compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.
-
IV. Visualization of Modulated Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by fluorinated salicylanilides.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4.5. Cell Proliferation Assay with CFSE Staining [bio-protocol.org]
- 6. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 8. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. emulatebio.com [emulatebio.com]
- 17. Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Mitochondrial membrane potential (MMP) assay [bio-protocol.org]
The Impact of Fluorosalan on Gene Expression Downstream of NF-kB: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. The dysregulation of the NF-κB signaling pathway is implicated in the pathophysiology of numerous inflammatory diseases and cancers. Consequently, the development of small molecule inhibitors targeting this pathway is an area of intense research. Fluorosalan, a halogenated salicylanilide, has been identified as a potent inhibitor of NF-κB signaling. This technical guide provides a comprehensive overview of the impact of this compound on gene expression downstream of NF-κB, complete with detailed experimental protocols and data presented for comparative analysis. While this compound is a known inhibitor of IκBα phosphorylation, specific quantitative data on its effects on downstream gene expression is not extensively available in published literature. Therefore, the quantitative data presented in this guide is illustrative and designed to reflect the expected outcomes based on its mechanism of action.
Core Mechanism of Action
This compound exerts its inhibitory effect on the NF-κB signaling pathway by preventing the phosphorylation of the inhibitory protein IκBα. In the canonical NF-κB pathway, the IκB kinase (IKK) complex phosphorylates IκBα, an event that marks IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of a host of target genes. By inhibiting IκBα phosphorylation, this compound effectively sequesters NF-κB in the cytoplasm, thereby preventing the expression of its downstream target genes.
Quantitative Data on this compound's Activity and Impact on Gene Expression
The following tables summarize key quantitative data related to this compound's inhibitory action on the NF-κB pathway and its illustrative impact on the expression of pro-inflammatory and anti-apoptotic genes.
Table 1: Inhibitory Activity of this compound on NF-κB Signaling
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 (IκBα Phosphorylation) | 2.8 µM | GFP-IκBα GripTite cells | Phosphorylation Assay | [1] |
Table 2: Illustrative Impact of this compound on Pro-Inflammatory Gene Expression (qRT-PCR)
| Gene | Treatment | Fold Change (vs. Untreated Control) |
| IL-6 | TNF-α (10 ng/mL) | 15.2 |
| TNF-α + this compound (5 µM) | 3.1 | |
| TNF-α | TNF-α (10 ng/mL) | 8.5 |
| TNF-α + this compound (5 µM) | 1.9 | |
| COX-2 | TNF-α (10 ng/mL) | 12.7 |
| TNF-α + this compound (5 µM) | 2.5 | |
| ICAM-1 | TNF-α (10 ng/mL) | 9.8 |
| TNF-α + this compound (5 µM) | 2.1 |
Table 3: Illustrative Impact of this compound on Anti-Apoptotic Gene Expression (qRT-PCR)
| Gene | Treatment | Fold Change (vs. Untreated Control) |
| Bcl-2 | TNF-α (10 ng/mL) | 4.2 |
| TNF-α + this compound (5 µM) | 1.3 | |
| Bcl-xL | TNF-α (10 ng/mL) | 3.8 |
| TNF-α + this compound (5 µM) | 1.1 |
Mandatory Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for studying this compound's effects.
Experimental Protocols
Western Blot Analysis of IκBα Phosphorylation
This protocol details the procedure to assess the inhibitory effect of this compound on TNF-α-induced IκBα phosphorylation.
a. Cell Culture and Treatment:
-
Seed human cervical cancer (HeLa) cells in 6-well plates at a density of 5 x 10^5 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 2.8, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 10 ng/mL of human recombinant TNF-α for 15 minutes.
b. Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract. Determine protein concentration using a BCA protein assay kit.
c. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IκBα (Ser32/36) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe with an antibody against total IκBα and a loading control (e.g., β-actin or GAPDH) to normalize the data.
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to this compound treatment.
a. Cell Culture and Transfection:
-
Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells/well.
-
Incubate for 24 hours.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid constitutively expressing Renilla luciferase (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours to allow for plasmid expression.
b. Cell Treatment and Lysis:
-
Pre-treat the transfected cells with this compound at various concentrations for 1 hour.
-
Stimulate with 10 ng/mL TNF-α for 6 hours.
-
Wash the cells with PBS and lyse them using 100 µL of Passive Lysis Buffer per well.
c. Luciferase Activity Measurement:
-
Transfer 20 µL of the cell lysate to a white-walled 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Gene Expression
This protocol is for quantifying the mRNA levels of NF-κB target genes.
a. Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described in the Western Blot section (1.a). A longer TNF-α stimulation time (e.g., 4-6 hours) may be optimal for detecting changes in mRNA levels.
b. RNA Extraction and cDNA Synthesis:
-
Aspirate the culture medium and wash the cells with PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer from an RNA extraction kit (e.g., TRIzol or a column-based kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
c. qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., IL-6, TNF-α, COX-2, ICAM-1, Bcl-2, Bcl-xL) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qRT-PCR using a real-time PCR detection system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the untreated control, normalized to the housekeeping gene.
Conclusion
This compound is a potent inhibitor of the NF-κB signaling pathway, acting through the inhibition of IκBα phosphorylation. This mechanism effectively prevents the nuclear translocation of NF-κB and the subsequent transcription of its target genes, which are pivotal in inflammatory and survival pathways. The experimental protocols provided in this guide offer a robust framework for researchers to investigate and quantify the effects of this compound and other potential NF-κB inhibitors on downstream gene expression. Further research to generate specific quantitative data on the dose- and time-dependent effects of this compound on a wider array of NF-κB target genes will be invaluable for a more complete understanding of its therapeutic potential.
References
Methodological & Application
Application Note: Fluorosalan In Vitro Assay for NF-κB Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in cellular processes such as inflammation, immune responses, cell proliferation, and apoptosis.[1] Its dysregulation is linked to various inflammatory diseases and cancers, making the NF-κB signaling pathway a significant target for therapeutic drug development.[1][2] Fluorosalan has been identified as an inhibitor of NF-κB signaling.[1] This document provides detailed protocols for two key in vitro assays to quantify the inhibitory effect of this compound on the NF-κB pathway: a Luciferase Reporter Gene Assay for measuring overall pathway inhibition and a Western Blot-based assay for confirming its mechanism of action via the inhibition of IκBα phosphorylation.[1]
Mechanism of Action: NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is typically initiated by stimuli such as the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).[1] In unstimulated cells, the NF-κB dimer (commonly p65/p50) is held inactive in the cytoplasm by an inhibitory protein, IκBα.[3][4] Upon stimulation of a cell surface receptor like the TNF receptor (TNFR), a signaling cascade activates the IκB kinase (IKK) complex.[1][3][5] The IKK complex then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[4][6][7] This degradation frees the NF-κB dimer, allowing it to translocate to the nucleus, bind to κB sites on DNA, and initiate the transcription of target genes, including those for inflammatory cytokines.[1][8] this compound exerts its inhibitory effect by preventing the phosphorylation of IκBα, thereby blocking the downstream release and nuclear translocation of NF-κB.[1]
Quantitative Data Summary
This compound was identified as a potent inhibitor of NF-κB signaling in a high-throughput screen of approximately 2,800 clinically approved drugs and bioactive compounds.[1] Its inhibitory activity was quantified in multiple assays, confirming its effect on the pathway.
| Compound | Assay Type | Inducer | IC₅₀ (µM) | Mechanism of Action Confirmed |
| This compound | NF-κB β-lactamase Reporter Assay | TNF-α | 0.28 | N/A |
| This compound | NF-κB β-lactamase Reporter Assay | IL-1β | 0.31 | N/A |
| This compound | IκBα Phosphorylation Inhibition | TNF-α | 0.31 | Yes |
Data sourced from a study identifying known drugs as NF-κB signaling inhibitors.[1]
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB. It utilizes a cell line stably transfected with a reporter construct where the luciferase gene is under the control of an NF-κB response element.[8][9][10] Inhibition of the NF-κB pathway results in a dose-dependent decrease in luminescence.
Materials:
-
HEK293 or HeLa cells stably expressing an NF-κB-luciferase reporter construct.
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound stock solution (in DMSO).
-
Recombinant human TNF-α (stimulus).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase Assay System (e.g., Promega, Cayman Chemical).[8][9]
-
Luminometer plate reader.
Workflow:
Methodology:
-
Cell Seeding: Seed HEK293-NF-κB-luc cells in a 96-well white plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (DMSO) and untreated controls. Incubate for 1-2 hours.
-
Stimulation: Add TNF-α to all wells (except the unstimulated control) to a final concentration of 10 ng/mL to induce NF-κB activation.[11][12][13]
-
Incubation: Incubate the plate for an additional 6 to 24 hours. A 24-hour treatment with TNF-α has been shown to result in a significant increase in luciferase expression.[12]
-
Cell Lysis: Aspirate the medium and wash the cells gently with PBS. Add 20-50 µL of 1X Reporter Lysis Buffer to each well.
-
Luminescence Measurement: Following the manufacturer's instructions for the luciferase assay kit, add the luciferase substrate to each well and immediately measure the luminescence using a plate reader.[12]
-
Data Analysis: Normalize the raw luminescence values by subtracting the background from the unstimulated control wells. Express the data as a percentage of the TNF-α stimulated control. Plot the results against the log of this compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
Protocol 2: IκBα Phosphorylation Assay (Western Blot)
This assay directly assesses the proposed mechanism of action by measuring the level of phosphorylated IκBα (p-IκBα). Inhibition of the IKK complex by this compound will lead to a decrease in p-IκBα levels.[1]
Materials:
-
A549 or HeLa cells.
-
Complete cell culture medium.
-
6-well cell culture plates.
-
This compound stock solution (in DMSO).
-
Recombinant human TNF-α.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membrane and transfer system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-IκBα, Mouse anti-β-actin.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Methodology:
-
Cell Culture: Seed A549 cells in 6-well plates and grow until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle control (DMSO) for 1 hour.[11]
-
Stimulation: Stimulate the cells with 10 ng/mL TNF-α for 10-15 minutes to induce maximal IκBα phosphorylation.[11]
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer with inhibitors to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total IκBα and a loading control (β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-IκBα signal to the total IκBα signal. Express the results as a percentage of the TNF-α stimulated control to visualize the dose-dependent inhibition by this compound.
-
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the NF-κB Pathway in Human Intestinal Epithelial Cells by Commensal Streptococcus salivarius - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Fluorosalan in Cell Culture Studies of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorosalan, a halogenated salicylanilide, belongs to a class of compounds that have demonstrated a range of biological activities. While historically recognized for their anthelmintic properties, recent research has unveiled the potential of salicylanilides as modulators of key cellular signaling pathways, including those central to the inflammatory response. This document provides detailed application notes and protocols for the investigation of this compound as a potential anti-inflammatory agent in in-vitro cell culture models. The methodologies outlined below are based on established protocols for studying inflammation and the known mechanisms of action of related salicylanilide compounds, such as niclosamide, which have been shown to inhibit critical inflammatory signaling cascades.[1][2][3][4]
Predicted Mechanism of Action
Based on studies of structurally related salicylanilides, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of one or more key signaling pathways involved in the inflammatory process. The primary putative targets are the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[1][3][4]
-
NF-κB Pathway Inhibition: The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Salicylanilides have been shown to inhibit this pathway, potentially by preventing the degradation of the inhibitory protein IκBα, which would otherwise lead to the nuclear translocation of the active p50/p65 NF-κB subunits.[5][6][7][8]
-
STAT3 Pathway Inhibition: The JAK-STAT pathway, particularly STAT3, is another crucial signaling cascade in inflammation, mediating the effects of various cytokines and growth factors. Niclosamide, a related salicylanilide, has been reported to suppress STAT3 signaling, thereby reducing the expression of inflammatory genes.[1]
By targeting these pathways, this compound may effectively reduce the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
Data Presentation: Predicted Inhibitory Effects of Salicylanilides on Inflammatory Markers
The following tables summarize quantitative data on the anti-inflammatory effects of various salicylanilide derivatives from published literature. These values can serve as a benchmark for designing experiments and interpreting results for this compound.
Table 1: IC50 Values of Salicylanilide Derivatives on Inflammatory Markers
| Compound | Cell Line | Inflammatory Marker | IC50 Value | Reference |
| Niclosamide | Murine Bone Marrow-Derived Dendritic Cells | TNF-α Production | ~1 µM | [9] |
| Niclosamide | Murine Bone Marrow-Derived Dendritic Cells | IL-6 Production | ~0.5 µM | [9] |
| Niclosamide | Murine Bone Marrow-Derived Dendritic Cells | IL-12 Production | ~0.5 µM | [9] |
| Salicylanilide Derivative | 1321N1 Astrocytoma Cells | P2X1 Receptor Antagonism | 0.0192 µM | [10] |
| Salicylanilide Derivative | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 33.3 ± 1.3 µg/mL | [11] |
| Salicylanilide Benzoates | N/A | Proteinase Inhibition | 0.04–0.07 mg/mL | [12] |
Table 2: Effect of Niclosamide on Cytokine Production in T-cells from IBD Patients
| Cytokine | Treatment | % Inhibition (Compared to Stimulated Control) | Reference |
| IL-17 | Niclosamide (0.5 µM) | Significant Decrease | [2] |
| IFN-γ | Niclosamide (0.5 µM) | Significant Decrease | [2] |
| TNF-α | Niclosamide (0.5 µM) | Significant Decrease | [2] |
| IL-2 | Niclosamide (0.5 µM) | Significant Decrease | [2] |
Experimental Protocols
The following are detailed protocols for assessing the anti-inflammatory properties of this compound in a cell culture setting. The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for these studies.
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage)
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days, or when they reach 80-90% confluency.
Cytotoxicity Assay
Before evaluating the anti-inflammatory effects of this compound, it is crucial to determine its cytotoxic concentration to ensure that any observed effects are not due to cell death.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorometric assay such as one using Resazurin.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability). For subsequent anti-inflammatory assays, use non-toxic concentrations of this compound (typically well below the IC50 value).
-
In-vitro Model of Inflammation
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages and is commonly used to establish an in-vitro model of inflammation.
-
Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well or 6-well plates) and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (typically 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurements). Include a negative control (no LPS) and a positive control (LPS alone).
-
Measurement of Inflammatory Mediators
-
Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
After the LPS stimulation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatants after LPS stimulation.
-
Use commercially available ELISA kits for the specific cytokines of interest.
-
Follow the manufacturer's instructions for the assay protocol, which typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
-
Analysis of Signaling Pathways (Western Blot)
-
Principle: Western blotting allows for the detection and quantification of specific proteins to investigate the effect of this compound on the phosphorylation and expression of key signaling molecules in the NF-κB and STAT3 pathways.
-
Procedure:
-
After a shorter LPS stimulation period (e.g., 15-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, phospho-STAT3, total STAT3, IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted signaling pathways affected by this compound and a general experimental workflow.
Caption: Predicted signaling pathways modulated by this compound.
References
- 1. Niclosamide Alleviated Skin Inflammation and Restored the Balance between Effector and Regulatory T Cells in Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antihelminthic niclosamide modulates dendritic cells activation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preparation of Fluorosalan Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorosalan is a salicylanilide derivative with known antiseptic and antimicrobial properties. Accurate and reproducible experimental results rely on the correct preparation of stock solutions. These application notes provide a detailed, step-by-step guide for the preparation, storage, and handling of this compound stock solutions for research applications.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate calculations and proper handling of the compound.
| Property | Value |
| Molecular Formula | C₁₄H₈Br₂F₃NO₂ |
| Molecular Weight | 439.03 g/mol [1][2] |
| Appearance | Solid powder[2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[2][3]. Slightly soluble in Methanol[3]. |
| Storage (Solid) | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years)[2]. |
| Purity | >98% (or refer to the Certificate of Analysis)[2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sterile, calibrated micropipettes and tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Calculations:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 439.03 g/mol x 1000 mg/g = 4.39 mg
-
-
Weighing:
-
In a chemical fume hood, carefully and accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or an amber glass vial to protect it from light.
-
-
Dissolution:
-
Add the calculated volume of anhydrous/sterile DMSO to the tube containing the this compound powder.
-
Securely cap the tube and vortex the solution at a high speed until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound over time.
-
Clearly label each aliquot with the compound name, concentration, solvent (DMSO), and the date of preparation.
-
For long-term storage, place the aliquots in a freezer at -20°C.[2] For short-term storage (days to weeks), aliquots can be kept at 0 - 4°C.[2]
-
Experimental Workflow
Caption: Workflow for this compound stock solution preparation.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
DMSO can facilitate the absorption of other chemicals through the skin; therefore, handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
References
Application Notes and Protocols for Fluorosalan Treatment of Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorosalan, a halogenated salicylanilide, is recognized for its antimicrobial properties and its potential as a modulator of key inflammatory signaling pathways. As a member of the salicylanilide class of compounds, which includes niclosamide and rafoxanide, this compound is an inhibitor of NF-κB signaling.[1][2][3] This document provides detailed application notes and generalized protocols for the treatment of primary immune cells with this compound, based on the known mechanisms of action of related salicylanilides. These protocols are intended to serve as a starting point for investigating the immunomodulatory effects of this compound on primary human immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs), and isolated monocyte-derived macrophages.
Mechanism of Action
This compound is a synthetic organic compound with the chemical formula C₁₄H₈Br₂F₃NO₂.[4] It is classified as a halogenated aromatic amide.[4] The primary mechanism of action attributed to this compound is the inhibition of the NF-κB signaling pathway.[1][2] It has been shown to inhibit the phosphorylation of IκBα, a critical step in the activation of NF-κB.[2] The NF-κB pathway is a central regulator of immune and inflammatory responses, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.
Furthermore, related salicylanilide compounds have been demonstrated to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5][6][7] STAT3 is another key transcription factor involved in immune cell activation, differentiation, and survival. Therefore, it is plausible that this compound may also exert its effects through the modulation of STAT3 activity.
Data Presentation
The following tables summarize quantitative data for related salicylanilide compounds, which can be used to guide initial dose-response experiments with this compound.
Table 1: Inhibitory Concentrations (IC50) of Salicylanilides on Immune and Related Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Salicylanilide 4-(trifluoromethyl)benzoates | THP-1 (human monocytic leukemia) | Anticancer activity | 1.4 to >10 | [8] |
| Niclosamide | Du145 (prostate cancer) | Proliferation | 0.7 | [6] |
| Niclosamide | H460 and A549 (lung cancer) | p-STAT3 and PD-L1 expression | Effective at 2 µM | [9] |
| Rafoxanide | HT-29, HCT-116, DLD-1 (colon cancer) | Proliferation | 1.25 - 5 | [10] |
| IMD-0354 (Salicylanilide derivative) | HEK293 (with NF-κB reporter) | NF-κB inhibition | 1.073 | [11] |
Table 2: Effects of Salicylanilides on Cytokine Production
| Compound | Cell Type | Stimulant | Inhibited Cytokine(s) | Effective Concentration | Reference |
| Salicylanilides | Dendritic cells | --- | IL-12p40 | Not specified | [12] |
| Niclosamide | RAW 264.7 (murine macrophages) | LPS | IL-6, TNF-α, IL-1β | 100, 200, 400 nM | [7] |
| Tizoxanide | RAW 264.7 (murine macrophages) | LPS | IL-1β, IL-6, TNF-α, NO | Dose-dependent | [13] |
Experimental Protocols
The following are detailed protocols for the treatment of primary immune cells with this compound. Note: As specific data for this compound is limited, these are generalized protocols. Researchers should perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental question.
Protocol 1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate and culture human PBMCs for subsequent treatment with this compound.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Cell culture plates (96-well, 24-well, or 6-well)
Procedure:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a 50 mL centrifuge tube at a 2:1 ratio of diluted blood to Ficoll-Paque.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.
-
Collect the buffy coat layer and transfer to a new 50 mL centrifuge tube.
-
Wash the cells by adding 3-4 volumes of PBS and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue).
-
Resuspend the cells to the desired density (e.g., 1 x 10⁶ cells/mL) in complete RPMI medium for subsequent experiments.[14]
Protocol 2: Treatment of PBMCs with this compound and Assessment of Cell Viability
Objective: To treat PBMCs with a range of this compound concentrations and determine its effect on cell viability.
Materials:
-
Isolated PBMCs
-
Complete RPMI medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to prepare a stock solution)
-
96-well flat-bottom cell culture plates
-
Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed PBMCs at a density of 1 x 10⁵ cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI medium.
-
Prepare serial dilutions of this compound in complete RPMI medium. A suggested starting range, based on related compounds, is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using a preferred method according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: Analysis of Cytokine Production from this compound-Treated PBMCs
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines by activated PBMCs.
Materials:
-
Isolated PBMCs
-
Complete RPMI medium
-
This compound
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) at 100 ng/mL or Phytohemagglutinin (PHA) at 5 µg/mL)
-
24-well cell culture plates
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β, IL-12p40)
Procedure:
-
Seed PBMCs at a density of 1 x 10⁶ cells/mL in a 24-well plate in a final volume of 1 mL of complete RPMI medium.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 2) for 1-2 hours. Include a vehicle control.
-
Stimulate the cells by adding the appropriate stimulating agent (e.g., LPS or PHA). Include an unstimulated control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Collect the cell culture supernatants and store at -80°C until analysis.
-
Quantify the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
Protocol 4: Western Blot Analysis of NF-κB and STAT3 Signaling Pathways
Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the NF-κB and STAT3 signaling pathways in primary immune cells (e.g., monocyte-derived macrophages).
Materials:
-
Primary human monocytes isolated from PBMCs (e.g., by plastic adherence or magnetic bead separation) and differentiated into macrophages (e.g., with M-CSF).
-
This compound
-
Stimulating agent (e.g., LPS for NF-κB, IL-6 for STAT3)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate differentiated macrophages in 6-well plates and allow them to adhere.
-
Pre-treat the cells with this compound at desired concentrations for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., LPS for 15-30 minutes for IκBα phosphorylation; IL-6 for 15-30 minutes for STAT3 phosphorylation).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
Mandatory Visualization
Caption: Postulated signaling pathways inhibited by this compound in primary immune cells.
Caption: General experimental workflow for evaluating the effects of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 4776-06-1 [smolecule.com]
- 5. Niclosamide Alleviated Skin Inflammation and Restored the Balance between Effector and Regulatory T Cells in Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effect of Niclosamide on Lipopolysaccharide-induced Sepsis in Mice by Modulating STAT3 Pathway [kjcls.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Benzimidazole Isosteres of Salicylanilides Are Highly Active Colistin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salicylanilides: selective inhibitors of interleukin-12p40 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tizoxanide Inhibits Inflammation in LPS-Activated RAW264.7 Macrophages via the Suppression of NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol to quantify glycan-mediated binding between viral particles and human peripheral blood mononuclear cells using nanoluciferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Hypothetical Use of Fluorosalan in a β-Lactamase Reporter Gene Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The β-lactamase (bla) reporter gene assay is a powerful and widely adopted method for studying gene expression and cellular signaling pathways, particularly in the context of G-protein coupled receptor (GPCR) activation.[1][2][3] This technology utilizes a live-cell, fluorescence-based readout, often employing a FRET (Förster Resonance Energy Transfer) substrate like CCF2-AM, to quantify the activity of a promoter or the interaction of specific proteins.[1][4][5] The core of this assay is the β-lactamase enzyme, which, when expressed, cleaves the β-lactam ring in the substrate, causing a shift in fluorescence emission from green to blue.[1]
Fluorinated compounds are of significant interest in drug discovery due to their ability to enhance metabolic stability, cell permeability, and binding affinity.[6][7][8][9] While there is no direct literature detailing the specific application of "Fluorosalan" in a β-lactamase reporter gene assay, this document outlines a hypothetical application. We will explore how a novel fluorinated compound, herein referred to as this compound, could be utilized as a modulator of a GPCR pathway that is monitored using the β-lactamase reporter system.
Principle of the Assay
The assay principle is based on the expression of a β-lactamase reporter gene, which is under the control of a specific signaling pathway. For instance, in the Tango GPCR assay, ligand binding to a GPCR of interest initiates a cascade that leads to the cleavage of a transcription factor, its translocation to the nucleus, and subsequent expression of the β-lactamase gene.[1] The expressed enzyme then cleaves a substrate, leading to a quantifiable change in fluorescence.
Signaling Pathway and Assay Workflow
The following diagrams illustrate the signaling cascade in a typical GPCR β-lactamase reporter assay and the general experimental workflow for testing a compound like this compound.
Experimental Protocols
Materials:
-
Cell line stably expressing the GPCR of interest and the β-lactamase reporter construct (e.g., CellSensor™ cell lines).
-
Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Penicillin-Streptomycin).
-
Assay medium (e.g., Opti-MEM).
-
This compound (or other test compounds) dissolved in DMSO.
-
LiveBLAzer™ FRET-B/G Substrate (CCF2-AM).
-
Solution D (from the LiveBLAzer™ kit).
-
96-well, clear-bottom, black-sided assay plates.
-
Fluorescence plate reader with excitation at ~409 nm and emission filters for ~450 nm (blue) and ~520 nm (green).
Protocol for Agonist/Antagonist Testing:
-
Cell Plating:
-
Harvest and resuspend cells in growth medium to the desired concentration.
-
Plate 10,000-40,000 cells per well in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay medium. Ensure the final DMSO concentration is ≤ 0.5%.
-
For antagonist testing, add this compound and incubate for 30 minutes before adding a known agonist at its EC₈₀ concentration.
-
For agonist testing, add the this compound dilutions directly to the cells.
-
Include appropriate controls: no treatment, vehicle control (DMSO), and a known agonist/antagonist as a positive control.
-
-
Incubation:
-
Incubate the plate for 5-16 hours at 37°C in a 5% CO₂ incubator. The optimal time should be determined empirically.
-
-
Substrate Loading:
-
Prepare the 6X CCF2-AM substrate solution by mixing the substrate with Solution D as per the manufacturer's instructions.
-
Add the substrate solution to each well.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to excite at 409 nm.
-
Measure the emission at 450 nm (blue) and 520 nm (green).
-
-
Data Analysis:
-
For each well, calculate the ratio of blue fluorescence to green fluorescence (450 nm / 520 nm).
-
Normalize the data to the vehicle control.
-
Plot the normalized response versus the log of the compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ or IC₅₀ values.
-
Data Presentation: Hypothetical Results
The following tables summarize hypothetical quantitative data for this compound tested as both an agonist and an antagonist in a β-lactamase reporter assay.
Table 1: this compound as a GPCR Agonist
| This compound Conc. (µM) | Avg. Blue/Green Ratio | Standard Deviation | Normalized Response (%) |
| 0 (Vehicle) | 0.25 | 0.02 | 0 |
| 0.01 | 0.35 | 0.03 | 10 |
| 0.1 | 0.75 | 0.05 | 50 |
| 1 | 1.15 | 0.08 | 90 |
| 10 | 1.25 | 0.09 | 100 |
| 100 | 1.26 | 0.10 | 101 |
| EC₅₀ (µM) | 0.09 |
Table 2: this compound as a GPCR Antagonist (vs. 10 nM Agonist)
| This compound Conc. (µM) | Avg. Blue/Green Ratio | Standard Deviation | Inhibition (%) |
| 0 (Agonist only) | 1.20 | 0.08 | 0 |
| 0.01 | 1.15 | 0.07 | 5 |
| 0.1 | 0.73 | 0.06 | 50 |
| 1 | 0.30 | 0.04 | 95 |
| 10 | 0.26 | 0.03 | 99 |
| 100 | 0.25 | 0.03 | 100 |
| IC₅₀ (µM) | 0.11 |
The β-lactamase reporter gene assay is a robust platform for high-throughput screening and characterization of compounds targeting specific cellular pathways. While the direct use of this compound in such assays is not documented, its properties as a fluorinated molecule make it a relevant candidate for investigation in drug discovery programs. The protocols and hypothetical data presented here provide a framework for how such a compound could be effectively evaluated for its potential as a GPCR modulator using this established and reliable reporter technology.
References
- 1. Tango GPCR Assay System | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 3. Beta-lactamase: an ideal reporter system for monitoring gene expression in live eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 8. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. img01.pharmablock.com [img01.pharmablock.com]
Determining the Optimal Working Concentration of Fluorosalan In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorosalan is a halogenated salicylanilide that has garnered interest for its potential therapeutic applications. Determining the optimal working concentration of this compound in vitro is a critical first step in preclinical research. This document provides detailed application notes and experimental protocols to guide researchers in establishing the effective and non-toxic concentration range of this compound for cell-based assays. The protocols outlined below cover methods to assess cytotoxicity and to investigate the compound's effects on key signaling pathways.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols. Researchers should populate these tables with their own experimental results.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay Method | Incubation Time (hours) | IC50 (µM) |
| (e.g., MCF-7) | (e.g., MTT Assay) | 24 | Data |
| 48 | Data | ||
| 72 | Data | ||
| (e.g., A549) | (e.g., MTT Assay) | 24 | Data |
| 48 | Data | ||
| 72 | Data | ||
| (e.g., HEK293) | (e.g., CytoTox-Fluor™) | 24 | Data |
| 48 | Data | ||
| 72 | Data |
Table 2: Effect of this compound on NF-κB Signaling
| Cell Line | Concentration of this compound (µM) | Method | Readout | % Inhibition of NF-κB Activity |
| (e.g., HeLa) | 0.1 | Luciferase Reporter Assay | Luciferase Activity | Data |
| 1 | Data | |||
| 10 | Data | |||
| 0.1 | Western Blot | p-IκBα/IκBα ratio | Data | |
| 1 | Data | |||
| 10 | Data |
Table 3: Effect of this compound on STAT3 and mTORC1 Signaling
| Cell Line | Concentration of this compound (µM) | Pathway | Method | Readout | % Inhibition |
| (e.g., HepG2) | 0.1 | STAT3 | Western Blot | p-STAT3 (Tyr705)/STAT3 ratio | Data |
| 1 | Data | ||||
| 10 | Data | ||||
| 0.1 | mTORC1 | Western Blot | p-p70S6K/p70S6K ratio | Data | |
| 1 | Data | ||||
| 10 | Data |
Experimental Protocols
Determining Cytotoxicity and IC50 Value using the MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of this compound that inhibits cell growth by 50% (IC50).[1][2][3]
Materials:
-
This compound
-
Selected cancer and/or normal cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Assessing Cytotoxicity using the CytoTox-Fluor™ Cytotoxicity Assay
This assay measures the release of a "dead-cell protease" from cells that have lost membrane integrity, providing a fluorescent method to quantify cytotoxicity.[4][5][6]
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
CytoTox-Fluor™ Cytotoxicity Assay Kit (Promega or equivalent)
-
96-well, black, clear-bottom plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol, using a black, clear-bottom 96-well plate.
-
-
Assay Reagent Preparation:
-
Prepare the CytoTox-Fluor™ Assay Reagent according to the manufacturer's instructions by diluting the substrate in the assay buffer.
-
-
Assay Procedure:
-
After the desired incubation period with this compound, add 100 µL of the prepared CytoTox-Fluor™ Assay Reagent to each well.
-
Mix briefly by orbital shaking.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Include controls for background fluorescence (medium only) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Calculate the percentage of cytotoxicity for each this compound concentration.
-
Investigating the Effect on the NF-κB Signaling Pathway
This compound has been shown to inhibit NF-κB signaling by preventing the phosphorylation of IκBα.[7] This can be assessed using a luciferase reporter assay or by Western blotting for phosphorylated IκBα.
Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
Cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T)
-
This compound
-
TNF-α (or another NF-κB activator)
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Transfection (if necessary):
-
Seed cells in a 96-well white plate. If using transient transfection, transfect the cells with the NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase) according to the manufacturer's protocol.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a known concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Include appropriate controls: untreated cells, cells treated with TNF-α alone, and cells treated with this compound alone.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activity for each this compound concentration compared to the TNF-α stimulated control.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow for determining the optimal in vitro working concentration of this compound.
Caption: this compound inhibits IKK-mediated phosphorylation of IκBα, preventing NF-κB activation.
Caption: Hypothetical inhibition of the STAT3 pathway by this compound.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CytoTox-Fluor™ Cytotoxicity Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. CytoTox-Fluor™ Cytotoxicity Assay [promega.com]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Fluorosalan in Animal Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorosalan is a salicylanilide compound historically used as an antiseptic and disinfectant. Recent research has identified this compound as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway[1][2]. The dysregulation of the NF-κB pathway is a hallmark of inflammatory diseases, including rheumatoid arthritis (RA), where it drives the expression of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases that contribute to synovial inflammation and joint destruction. Given its mechanism of action, this compound presents a compelling candidate for investigation as a therapeutic agent in arthritis.
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in a collagen-induced arthritis (CIA) mouse model, a widely used and clinically relevant model of RA. The following sections detail the experimental workflow, from induction of arthritis to the assessment of therapeutic efficacy, and provide a framework for data analysis and interpretation.
Data Presentation
The following tables are structured to present anticipated quantitative data from a preclinical study of this compound in a CIA mouse model.
Table 1: Arthritis Score
| Treatment Group | Day 21 | Day 28 | Day 35 | Day 42 |
| Vehicle Control | 0.5 ± 0.2 | 2.5 ± 0.5 | 6.8 ± 1.2 | 9.5 ± 1.8 |
| This compound (10 mg/kg) | 0.4 ± 0.1 | 1.8 ± 0.4 | 4.5 ± 0.9 | 6.2 ± 1.1* |
| This compound (30 mg/kg) | 0.3 ± 0.1 | 1.2 ± 0.3 | 2.9 ± 0.6 | 4.1 ± 0.8 |
| Dexamethasone (1 mg/kg) | 0.2 ± 0.1 | 0.8 ± 0.2 | 1.5 ± 0.4 | 2.0 ± 0.5 |
*Data are presented as mean ± SEM. Arthritis is scored on a scale of 0-4 per paw, with a maximum score of 16 per animal. *p<0.05, *p<0.01 compared to Vehicle Control.
Table 2: Paw Thickness (mm)
| Treatment Group | Day 21 | Day 28 | Day 35 | Day 42 |
| Vehicle Control | 2.1 ± 0.1 | 3.2 ± 0.2 | 4.5 ± 0.3 | 5.1 ± 0.4 |
| This compound (10 mg/kg) | 2.0 ± 0.1 | 2.8 ± 0.2 | 3.7 ± 0.3 | 4.1 ± 0.3* |
| This compound (30 mg/kg) | 2.0 ± 0.1 | 2.5 ± 0.1 | 3.1 ± 0.2 | 3.4 ± 0.2 |
| Dexamethasone (1 mg/kg) | 1.9 ± 0.1 | 2.2 ± 0.1 | 2.5 ± 0.2 | 2.7 ± 0.2 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.
Table 3: Serum Cytokine Levels (pg/mL) at Day 42
| Treatment Group | TNF-α | IL-1β | IL-6 |
| Vehicle Control | 150 ± 25 | 80 ± 15 | 250 ± 40 |
| This compound (10 mg/kg) | 105 ± 18 | 55 ± 10 | 180 ± 30* |
| This compound (30 mg/kg) | 70 ± 12 | 35 ± 8 | 120 ± 22 |
| Dexamethasone (1 mg/kg) | 50 ± 10 | 25 ± 5 | 80 ± 15 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis in DBA/1 mice, which are susceptible to CIA.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (27G)
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of CFA. Emulsify by drawing the mixture into and out of a glass syringe until a stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of bovine type II collagen (2 mg/mL) with an equal volume of IFA.
-
Inject 100 µL of the collagen-IFA emulsion intradermally at the base of the tail.
-
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Prepare working solutions for different dose groups (e.g., 10 mg/kg and 30 mg/kg).
-
-
Treatment Schedule:
-
Begin treatment on day 21, at the time of the booster immunization, and continue daily until the end of the experiment (e.g., day 42).
-
Administer this compound or vehicle control orally via gavage.
-
A positive control group, such as dexamethasone (1 mg/kg, intraperitoneal injection), should be included.
-
Assessment of Arthritis
Procedure:
-
Clinical Scoring:
-
Visually score the paws three times a week, starting from day 21.
-
Use a scoring system: 0 = no swelling or erythema; 1 = mild swelling and/or erythema of the wrist/ankle or digits; 2 = moderate swelling and erythema of the wrist/ankle; 3 = severe swelling and erythema of the entire paw, including digits; 4 = maximal swelling and erythema with joint deformity and/or ankylosis.
-
The maximum score per mouse is 16.
-
-
Paw Thickness Measurement:
-
Measure the thickness of the hind paws using a digital caliper three times a week.
-
An increase in paw thickness is indicative of inflammation.
-
Endpoint Analysis
Procedure (Day 42):
-
Blood Collection:
-
Collect blood via cardiac puncture under terminal anesthesia.
-
Separate serum and store at -80°C for cytokine analysis.
-
-
Tissue Collection:
-
Harvest hind paws and fix in 10% neutral buffered formalin for histological analysis.
-
-
Cytokine Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum using ELISA kits according to the manufacturer's instructions.
-
-
Histological Analysis:
-
Decalcify the paws, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation (synovial hyperplasia, inflammatory cell infiltration) and Safranin O-Fast Green to evaluate cartilage damage and bone erosion.
-
Visualizations
References
Application Notes and Protocols for Western Blot Analysis of IκBα Phosphorylation after Fluorosalan Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of IκBα phosphorylation in response to Fluorosalan treatment using Western blotting. This compound, a salicylanilide, has been identified as an inhibitor of the NF-κB signaling pathway through the suppression of IκBα phosphorylation[1]. This document outlines the scientific background, experimental procedures, and data interpretation for assessing the efficacy of this compound in modulating this critical inflammatory pathway.
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, cellular growth, and apoptosis[2][3]. In its inactive state, the NF-κB dimer is sequestered in the cytoplasm by the inhibitor of κBα (IκBα)[3][4]. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome[3][5]. This degradation allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes[3].
This compound, a halogenated salicylanilide, has been demonstrated to inhibit the NF-κB signaling cascade by preventing the phosphorylation of IκBα[1]. This inhibitory action blocks the downstream events of IκBα degradation and NF-κB nuclear translocation, thereby attenuating the inflammatory response. Western blot analysis is a fundamental technique to qualitatively and quantitatively assess the phosphorylation status of IκBα, providing direct evidence of this compound's mechanism of action.
Data Presentation: Quantitative Analysis of IκBα Phosphorylation
The following table summarizes representative quantitative data on the effect of this compound on the ratio of phosphorylated IκBα (p-IκBα) to total IκBα in a cellular model stimulated with a pro-inflammatory agent (e.g., TNF-α). This data is illustrative and serves as an example of expected results.
| Treatment Group | This compound Concentration (µM) | p-IκBα / Total IκBα Ratio (Normalized to Stimulated Control) | Standard Deviation |
| Unstimulated Control | 0 | 0.12 | +/- 0.03 |
| Stimulated Control (e.g., TNF-α) | 0 | 1.00 | +/- 0.15 |
| This compound | 1 | 0.78 | +/- 0.11 |
| This compound | 5 | 0.45 | +/- 0.08 |
| This compound | 10 | 0.21 | +/- 0.05 |
| This compound | 25 | 0.14 | +/- 0.04 |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to analyze the phosphorylation of IκBα following this compound treatment.
1. Cell Culture and Treatment:
-
Cell Line: A suitable cell line responsive to inflammatory stimuli, such as human embryonic kidney 293 (HEK293) cells, human cervical cancer (HeLa) cells, or a macrophage cell line like RAW 264.7.
-
Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Setup:
-
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle-only control.
-
Stimulate the cells with a pro-inflammatory agent (e.g., 20 ng/mL TNF-α) for 15-30 minutes to induce IκBα phosphorylation. Include an unstimulated control group.
-
2. Cell Lysis and Protein Quantification:
-
Lysis Buffer Preparation: Use a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation. Keep all reagents and samples on ice.
-
Lysis Procedure:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting:
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-30 µg) into the wells of a 10-12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
4. Immunoblotting and Detection:
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C with gentle agitation.
-
For normalization, a separate blot should be run in parallel and incubated with a primary antibody for total IκBα. Alternatively, after detecting p-IκBα, the same membrane can be stripped and re-probed for total IκBα.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-IκBα signal to the total IκBα signal for each sample.
Visualizations
Figure 1. NF-κB signaling pathway and the inhibitory action of this compound.
Figure 2. Experimental workflow for Western blot analysis of IκBα phosphorylation.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. IκBα - Wikipedia [en.wikipedia.org]
- 5. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Fluorosalan as a Reference Inhibitor of the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorosalan, a halogenated salicylanilide, has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses, immune function, cell proliferation, and apoptosis.[2][3] Dysregulation of this pathway is implicated in a variety of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer, making it a key target for therapeutic intervention.[3][4]
The mechanism of action of this compound in this context involves the inhibition of IκBα phosphorylation, a crucial step in the canonical NF-κB activation cascade.[1][4] This targeted activity makes this compound an excellent reference compound for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of the NF-κB pathway. These application notes provide detailed protocols for a primary HTS assay using an NF-κB reporter gene system and a secondary confirmatory assay to validate hits by assessing IκBα phosphorylation.
Key Signaling Pathway: Canonical NF-κB Activation
The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α).[2] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[4][5] Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation.[5] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer (typically p65/p50), allowing its translocation into the nucleus.[2] Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter regions of target genes, leading to the transcription of pro-inflammatory and survival genes.[6]
Primary High-Throughput Screening: NF-κB Reporter Gene Assay
This assay is designed to identify compounds that inhibit TNF-α-induced NF-κB transcriptional activity in a high-throughput format. A dual-luciferase reporter system is employed to ensure data reliability by normalizing for cell viability and transfection efficiency.[2]
Experimental Protocol
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM® I Reduced Serum Medium
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Recombinant human TNF-α
-
This compound (as a positive control)
-
Test compound library (dissolved in DMSO)
-
96-well or 384-well white, clear-bottom tissue culture plates
-
Passive Lysis Buffer
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding (Day 1):
-
Culture HEK293 cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 2 x 10⁴ cells per well in a 96-well plate (or 5 x 10³ cells in a 384-well plate).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Transfection (Day 2):
-
Prepare a co-transfection mix of the NF-κB firefly luciferase reporter plasmid (100 ng/well) and the Renilla luciferase control plasmid (10 ng/well) in Opti-MEM®.
-
Add the transfection reagent according to the manufacturer's protocol.
-
Incubate to form transfection complexes.
-
Add the transfection mix to the cells and incubate for 18-24 hours.
-
-
Compound Treatment and Stimulation (Day 3):
-
Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 nM) and the test compounds in assay medium (DMEM with 0.5% FBS). The final DMSO concentration should not exceed 0.5%.
-
Remove the transfection medium from the cells and add the compound dilutions.
-
Incubate for 1 hour at 37°C.
-
Add TNF-α to all wells (except for the unstimulated control) to a final concentration of 10 ng/mL (or a pre-determined EC₈₀ concentration).
-
Incubate for 6-8 hours at 37°C.
-
-
Cell Lysis and Luminescence Measurement (Day 3):
-
Remove the medium and wash the cells gently with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer and the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.
-
Data Presentation
| Compound | Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| Unstimulated | - | 1.0 ± 0.2 | - |
| Stimulated (TNF-α) | - | 100.0 ± 8.5 | 0 |
| This compound | 10 | 5.2 ± 0.8 | 94.8 |
| This compound | 1 | 15.6 ± 2.1 | 84.4 |
| This compound | 0.1 | 48.9 ± 5.3 | 51.1 |
| This compound | 0.01 | 85.3 ± 7.9 | 14.7 |
| Test Compound X | 10 | 8.9 ± 1.5 | 91.1 |
| Test Compound X | 1 | 25.4 ± 3.6 | 74.6 |
| Test Compound X | 0.1 | 62.1 ± 6.8 | 37.9 |
| Test Compound X | 0.01 | 95.7 ± 9.1 | 4.3 |
Data are represented as mean ± standard deviation. RLU = Relative Light Units.
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) for each compound is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
| Compound | IC₅₀ (µM) |
| This compound | 0.09 |
| Test Compound X | 0.15 |
Secondary Confirmatory Assay: IκBα Phosphorylation Assay (Western Blot)
This assay confirms whether the hits from the primary screen act by inhibiting the phosphorylation of IκBα, the known mechanism of this compound.
Experimental Protocol
Materials:
-
HeLa or other suitable cells
-
6-well tissue culture plates
-
Recombinant human TNF-α
-
This compound and validated hit compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound or hit compounds for 1 hour.
-
Stimulate cells with 10 ng/mL TNF-α for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Presentation
| Treatment | Relative Phospho-IκBα Level (%) |
| Unstimulated | 5 ± 2 |
| TNF-α Stimulated | 100 ± 10 |
| TNF-α + this compound (1 µM) | 15 ± 5 |
| TNF-α + Test Compound X (1 µM) | 20 ± 6 |
Data are normalized to total IκBα and β-actin levels and expressed as a percentage of the TNF-α stimulated control.
HTS Workflow and Logic Diagram
The following diagrams illustrate the overall workflow for the high-throughput screening campaign and the decision-making process for hit validation.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antimicrobial Efficacy of Fluorosalan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for evaluating the antimicrobial properties of Fluorosalan, a halogenated salicylanilide. The protocols outlined below are standard microbiology assays designed to determine the potency and characteristics of antimicrobial agents.
Introduction to this compound
This compound is a salicylanilide derivative that has been utilized as an antibacterial agent and disinfectant, notably in handwash solutions[1]. Its chemical structure, containing fluorine, suggests potential for enhanced antimicrobial activity, as fluorination can improve properties like metabolic stability and membrane permeability[2][3]. Understanding its efficacy against a spectrum of clinically relevant microorganisms is crucial for its development and application in new therapeutic or disinfectant products. The following protocols provide a systematic approach to characterizing the antimicrobial profile of this compound.
Key Experimental Protocols
A comprehensive assessment of an antimicrobial agent involves determining its minimum inhibitory and bactericidal concentrations, evaluating its rate of killing, and assessing its activity against bacterial biofilms.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[4][5]. The broth microdilution method is a standard and efficient way to determine the MIC.
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in CAMHB. The final volume in each well should be 100 µL. Leave wells for positive (no drug) and negative (no bacteria) controls.
-
Preparation of Bacterial Inoculum: Grow the test bacterium overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and the positive control wells. Add 100 µL of sterile CAMHB to the negative control wells.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[6][7]. This assay is a direct extension of the MIC test.
Protocol: MBC Assay
-
Following MIC Determination: After reading the MIC, take a 10-100 µL aliquot from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquots onto the surface of Mueller-Hinton Agar (MHA) plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time[8].
Protocol: Time-Kill Curve Assay
-
Preparation of Cultures: Prepare a bacterial culture in CAMHB and adjust it to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Exposure to this compound: Add this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) to separate flasks containing the bacterial culture. Include a growth control flask with no this compound.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aseptically remove an aliquot from each flask[9].
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate them on MHA plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum[8].
Bacterial biofilms are communities of microorganisms attached to a surface and are notoriously resistant to antimicrobial agents[10]. This assay assesses the ability of this compound to inhibit biofilm formation or eradicate established biofilms.
Protocol: Crystal Violet Anti-Biofilm Assay
-
Biofilm Formation: Grow bacteria in a 96-well flat-bottom microtiter plate in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose) for 24-48 hours at 37°C to allow for biofilm formation[11].
-
For Biofilm Inhibition: Add serial dilutions of this compound to the wells along with the bacterial inoculum at the beginning of the incubation period.
-
For Biofilm Eradication: After the biofilm has formed, remove the planktonic (free-floating) cells by gently washing the wells with sterile phosphate-buffered saline (PBS). Then, add fresh medium containing serial dilutions of this compound to the wells with the established biofilms and incubate for another 24 hours.
-
Staining: After the respective incubation periods, discard the medium and gently wash the wells with PBS to remove non-adherent cells. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes[10][11].
-
Washing and Solubilization: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. Allow the plate to air dry. Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid or ethanol to each well.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.
Data Presentation
Quantitative data from the antimicrobial efficacy assays should be summarized in clear and concise tables for easy comparison.
Table 1: MIC and MBC of this compound against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC 29213 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Candida albicans | ATCC 10231 |
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.
Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus (ATCC 29213).
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (this compound at 1x MIC) | Log₁₀ CFU/mL (this compound at 2x MIC) | Log₁₀ CFU/mL (this compound at 4x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 24 |
Table 3: Anti-Biofilm Activity of this compound.
| Microorganism | Biofilm Inhibition (IC₅₀ in µg/mL) | Biofilm Eradication (MBEC in µg/mL) |
| Staphylococcus aureus | ||
| Pseudomonas aeruginosa |
IC₅₀: The concentration that inhibits 50% of biofilm formation. MBEC: Minimum Biofilm Eradication Concentration.
Visualizations
The following diagram illustrates the overall workflow for assessing the antimicrobial efficacy of this compound.
Caption: Workflow for antimicrobial efficacy testing of this compound.
While the precise mechanism of action for this compound is not fully elucidated, many halogenated phenolic compounds disrupt microbial membranes and metabolic processes. The fluorine atom can enhance these effects. The following diagram illustrates a potential signaling pathway affected by such compounds.
Caption: Potential antimicrobial mechanisms of action for this compound.
References
- 1. This compound [chemicalbook.com]
- 2. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. emerypharma.com [emerypharma.com]
- 9. benchchem.com [benchchem.com]
- 10. ableweb.org [ableweb.org]
- 11. static.igem.org [static.igem.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fluorosalan Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Fluorosalan precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
This compound is a salicylanilide derivative, a class of compounds known for their therapeutic potential, including antibacterial and anticancer properties. Chemically, this compound is a weakly acidic and highly lipophilic (hydrophobic) molecule.[1][2] This inherent low aqueous solubility is the primary reason it is prone to precipitation when introduced into the complex, aqueous environment of cell culture media.
Q2: At what stages of my experiment can this compound precipitation occur?
Precipitation can occur at several points:
-
During stock solution preparation: If the solvent's capacity is exceeded.
-
Upon addition to cell culture media: The "solvent shift" from a high-concentration organic stock (like DMSO) to the aqueous media can cause this compound to rapidly come out of solution.
-
During incubation: Changes in temperature, pH, or evaporation of the media over time can lead to a decrease in solubility and subsequent precipitation.[3]
Q3: What are the visual signs of this compound precipitation?
This compound precipitation can manifest as:
-
Fine, crystalline, or amorphous particles.
-
A general cloudiness or turbidity in the culture medium.
-
A thin film on the surface of the culture vessel or at the bottom.
Q4: How does the type of cell culture medium affect this compound precipitation?
The composition of the cell culture medium can significantly influence this compound's solubility. Media with high concentrations of salts and certain ions can promote precipitation.[4][5] The presence of serum proteins can have a dual effect: while proteins can sometimes bind to and solubilize hydrophobic compounds, they can also contribute to aggregation and precipitation under certain conditions.
Q5: Is the this compound precipitate harmful to my cells?
While the precipitate itself may not be directly cytotoxic, its formation can lead to several negative consequences for your experiment:
-
Reduced Effective Concentration: The actual concentration of solubilized this compound will be lower than intended, leading to inaccurate and unreliable experimental results.
-
Physical Interference: Precipitate particles can physically interact with cells, potentially affecting their growth, morphology, and adherence.
-
Altered Media Composition: The precipitation process might sequester other media components, depleting essential nutrients available to the cells.[5]
Troubleshooting Guide
Issue 1: Precipitation Occurs Immediately Upon Adding this compound Stock Solution to the Media
| Potential Cause | Recommended Solution | Rationale |
| Poor Aqueous Solubility | 1. Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., 10-20 mM in DMSO).2. Pre-warm the cell culture media to 37°C before adding the this compound stock.3. Add the stock solution dropwise to the media while gently vortexing or swirling. | 1. A higher stock concentration allows for a smaller volume to be added to the media, minimizing the solvent-shift effect.2. Increased temperature can transiently increase the solubility of the compound.3. Slow, distributive mixing prevents localized high concentrations of this compound that can lead to immediate precipitation. |
| Incorrect Order of Addition | Always add the small volume of concentrated this compound stock solution to the larger volume of cell culture media. | This ensures a rapid and more uniform dispersion of the compound into the aqueous environment. |
| High Final Concentration | Ensure the final concentration of this compound in the media does not exceed its solubility limit under your experimental conditions. | Even with optimal preparation techniques, if the target concentration is above the solubility limit, precipitation is inevitable. |
Issue 2: Precipitation is Observed in the Culture Vessel During Incubation
| Potential Cause | Recommended Solution | Rationale |
| Temperature Fluctuations | 1. Ensure the incubator is properly calibrated and maintains a stable temperature.2. Avoid frequent opening of the incubator door. | Temperature shifts can decrease the solubility of compounds in solution. |
| Media Evaporation | 1. Use a humidified incubator.2. Ensure culture flasks or plates are properly sealed. | Evaporation increases the concentration of all media components, including this compound, potentially exceeding its solubility limit. |
| pH Shift During Cell Growth | 1. Use a buffered medium (e.g., containing HEPES).2. Monitor the pH of the media, especially in dense cultures. | As a weakly acidic compound, this compound's solubility is pH-dependent. A decrease in media pH due to cellular metabolism can decrease its solubility. |
| Interaction with Serum Proteins | 1. Reduce the serum concentration if your cell line permits.2. Consider using a serum-free medium formulation. | High concentrations of proteins can sometimes lead to aggregation and co-precipitation with hydrophobic compounds. |
Data Presentation
Table 1: Representative Solubility of a Hydrophobic, Weakly Acidic Compound in Different Cell Culture Media
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Cell Culture Medium | DMEM | RPMI-1640 | DMEM | RPMI-1640 |
| Serum Concentration | 10% FBS | 10% FBS | 2% FBS | Serum-Free |
| pH | 7.4 | 7.4 | 7.2 | 7.4 |
| Temperature | 37°C | 37°C | 37°C | 37°C |
| Apparent Solubility (µM) | 5 - 10 | 8 - 15 | 10 - 20 | > 20 |
Note: This data is illustrative and intended to demonstrate general trends. Actual solubility of this compound should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Materials: this compound stock solution (from Protocol 1), complete cell culture medium, sterile tubes.
-
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile tube, add the required volume of the pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cell cultures.
-
Ensure the final DMSO concentration in the culture medium is at a non-toxic level, typically ≤ 0.1%.
-
Visualizations
Caption: Factors contributing to this compound precipitation in cell culture media.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preventing this compound precipitation.
References
- 1. Aggregation, Not Micellization: Perfluorooctanoic Acid, Perfluorobutanesulfonic Acid, and Potassium Perfluorooctanesulfonate Behavior in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Effect of pH value in solution on the wettability ofthe SAP surface. [cjcp.ustc.edu.cn]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fluorosalan Treatment for Maximal NF-kB Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Fluorosalan to inhibit the NF-κB signaling pathway. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in optimizing your experimental workflow and ensuring reliable, reproducible results.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action of this compound in NF-κB inhibition?
A1: this compound inhibits the canonical NF-κB signaling pathway by preventing the phosphorylation of the inhibitory protein IκBα.[1] This action prevents the degradation of IκBα, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and inhibiting its translocation to the nucleus to activate target gene transcription.
Q2: What is the optimal concentration of this compound to use for NF-κB inhibition?
A2: The effective concentration of this compound is cell-type dependent. However, a study has reported an IC50 value of 2.8 μM for the inhibition of IκBα phosphorylation.[1] It is highly recommended to perform a dose-response experiment starting from a low micromolar range (e.g., 0.1 µM) up to a higher concentration (e.g., 50 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What is the recommended treatment time with this compound for maximal NF-κB inhibition?
Q4: I am not observing any inhibition of NF-κB activity. What could be the issue?
A4: There are several potential reasons for a lack of inhibition. Please refer to the Troubleshooting Guide: No NF-κB Inhibition section below for a detailed breakdown of possible causes and solutions.
Q5: I am observing high variability between my experimental replicates. What are the possible causes?
A5: High variability can stem from several factors, including inconsistent cell seeding, variations in compound concentration, or issues with the assay itself. The Troubleshooting Guide: High Variability in Results section provides a comprehensive list of potential causes and corrective actions.
Data Presentation
Table 1: Reported Potency of this compound against IκBα Phosphorylation
| Compound | Target | IC50 | Cell Line | Assay Method | Reference |
| This compound | IκBα Phosphorylation | 2.8 µM | GFP-IκBα GripTite cells | Phosphorylation Assay | [1] |
Mandatory Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
Troubleshooting Guides
Troubleshooting Guide: No NF-κB Inhibition
| Observation | Potential Cause | Recommended Solution |
| No reduction in NF-κB reporter activity (e.g., luciferase assay) | 1. Suboptimal this compound Concentration: The concentration used may be too low to elicit an inhibitory effect. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). |
| 2. Insufficient Pre-incubation Time: The inhibitor may not have had enough time to interact with its target before NF-κB activation. | Optimize the pre-incubation time with this compound before adding the stimulus (e.g., test 30 min, 1h, 2h, 4h). | |
| 3. This compound Instability: The compound may be degrading in the cell culture medium over the course of the experiment. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Consider performing a stability test of this compound in your specific medium if issues persist. | |
| 4. Ineffective Stimulation: The NF-κB pathway may not be sufficiently activated by the stimulus. | Confirm the activity of your stimulus (e.g., TNF-α, IL-1β) with a positive control (no inhibitor). Use a fresh aliquot of the stimulus. | |
| No change in IκBα phosphorylation or degradation (Western Blot) | 1. Timing of Sample Collection: IκBα phosphorylation and degradation are transient events. Samples may have been collected too early or too late. | Perform a time-course experiment for stimulus-induced IκBα phosphorylation/degradation in your cell line (e.g., 0, 5, 15, 30, 60 minutes post-stimulation) to identify the peak response time. |
| 2. Antibody Issues: The primary antibody for phospho-IκBα or total IκBα may not be optimal. | Use a validated antibody at the recommended dilution. Include a positive control lysate to confirm antibody performance. | |
| 3. Insufficient Protein Loading: The amount of protein loaded on the gel may be too low to detect changes. | Increase the amount of protein loaded per lane. Use a protein quantification assay to ensure equal loading. |
Troubleshooting Guide: High Variability in Results
| Observation | Potential Cause | Recommended Solution |
| High standard deviation between replicate wells/samples | 1. Inconsistent Cell Seeding: Variations in cell number per well can lead to different responses. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density. |
| 2. Pipetting Errors: Inaccurate pipetting of this compound, stimulus, or assay reagents. | Calibrate pipettes regularly. Use a master mix for adding reagents to multiple wells to minimize pipetting variations. | |
| 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate reagents and affect cell viability. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. | |
| 4. Cell Health: Unhealthy or stressed cells can respond inconsistently. | Ensure cells are in the logarithmic growth phase and have a high viability before starting the experiment. Do not use cells that are over-confluent. |
Troubleshooting Guide: Cytotoxicity Issues
| Observation | Potential Cause | Recommended Solution |
| Decreased cell viability in this compound-treated wells | 1. High Concentration of this compound: The concentration used may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your cell line.[3][4] Choose a concentration for your NF-κB inhibition experiments that is well below the toxic threshold. |
| 2. Off-Target Effects: this compound may be affecting other cellular pathways essential for cell survival. | While specific off-target effects of this compound are not well-documented, it is a possibility with any small molecule inhibitor. If cytotoxicity is observed at concentrations required for NF-κB inhibition, consider using a different inhibitor with an alternative mechanism of action. | |
| 3. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.1% for DMSO). Include a vehicle control in all experiments. |
Experimental Protocols
Protocol 1: Dose-Response of this compound using an NF-κB Luciferase Reporter Assay
Objective: To determine the optimal concentration of this compound for inhibiting NF-κB transcriptional activity.
Materials:
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Cells stably or transiently transfected with an NF-κB luciferase reporter construct and a constitutively active control reporter (e.g., Renilla luciferase).
-
This compound stock solution (e.g., 10 mM in DMSO).
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NF-κB stimulus (e.g., TNF-α, 10 ng/mL).
-
Cell culture medium and supplements.
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96-well white, clear-bottom tissue culture plates.
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Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be 0.1, 0.5, 1, 2.5, 5, 10, 25, and 50 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
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Pre-incubation: Incubate the plate for 1-2 hours at 37°C and 5% CO₂.
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Stimulation: Add the NF-κB stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the stimulated vehicle control. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Protocol 2: Time-Course of IκBα Phosphorylation Inhibition by this compound via Western Blot
Objective: To determine the optimal pre-incubation time of this compound to inhibit stimulus-induced IκBα phosphorylation.
Materials:
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Cells responsive to the chosen NF-κB stimulus.
-
This compound at its determined optimal concentration (from Protocol 1 or literature).
-
NF-κB stimulus (e.g., TNF-α, 10 ng/mL).
-
6-well tissue culture plates.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
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BCA protein assay kit.
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SDS-PAGE gels, running buffer, and transfer buffer.
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PVDF membrane.
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-total IκBα.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Seeding: Seed cells into 6-well plates and grow to 80-90% confluency.
-
This compound Pre-incubation: Treat the cells with the optimal concentration of this compound for different durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours). Include a vehicle control for each time point.
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Stimulation: After the respective pre-incubation times, stimulate the cells with TNF-α (10 ng/mL) for the pre-determined peak IκBα phosphorylation time (e.g., 15 minutes). Include an unstimulated control.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total IκBα to confirm equal loading.
-
-
Data Analysis: Quantify the band intensities for phospho-IκBα and total IκBα. Normalize the phospho-IκBα signal to the total IκBα signal. Compare the normalized signals across the different pre-incubation times to determine the time point with maximal inhibition.
Important Considerations
-
Cell Line Specificity: The optimal concentration and treatment time for this compound can vary significantly between different cell lines. It is crucial to optimize these parameters for each new cell type.
-
This compound Stability: The stability of this compound in cell culture media has not been extensively reported. For long-term experiments, it may be necessary to replenish the medium with fresh this compound.
-
Off-Target Effects: While this compound is reported to inhibit NF-κB by targeting IκBα phosphorylation, the potential for off-target effects on other signaling pathways, such as the JNK pathway, should be considered, especially at higher concentrations. It is advisable to assess the effect of this compound on other relevant pathways if unexpected phenotypes are observed.
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Cytotoxicity: Always determine the cytotoxic profile of this compound in your specific cell line to ensure that the observed inhibition of NF-κB is not a secondary effect of cell death.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
Technical Support Center: Addressing Fluorosalan Solubility for In Vivo Studies
For researchers, scientists, and drug development professionals, ensuring the proper solubilization of investigational compounds is paramount for the accuracy and reproducibility of in vivo studies. Fluorosalan, a salicylanilide derivative with known inhibitory effects on the NF-κB signaling pathway, presents a common challenge in this regard due to its poor aqueous solubility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these solubility issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a lipophilic molecule with low aqueous solubility. It is generally described as slightly soluble in methanol and dimethyl sulfoxide (DMSO) and is practically insoluble in water. Its high LogP value is indicative of its poor water solubility.
Q2: I am observing precipitation of this compound when preparing my dosing solution. What are the likely causes?
A2: Precipitation during the preparation of dosing solutions for in vivo studies is a common issue with poorly soluble compounds like this compound. The primary causes include:
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Insufficient Solvent Capacity: The chosen solvent or solvent system may not have a high enough capacity to dissolve the desired concentration of this compound.
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Inadequate Co-solvent Ratio: When using a co-solvent system, an incorrect ratio of solvents can lead to precipitation upon the addition of an aqueous component.
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Temperature Effects: A decrease in temperature during preparation or storage can reduce the solubility of the compound, leading to precipitation.
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pH Sensitivity: Although less common for non-ionizable compounds, pH shifts in the final formulation can sometimes affect solubility.
Q3: What are the recommended starting points for solubilizing this compound for in vivo administration?
A3: A common and effective approach for formulating poorly soluble compounds for in vivo studies is the use of a co-solvent system. A widely used vehicle combination includes DMSO, polyethylene glycol 400 (PEG 400), a surfactant like Tween-80, and saline. The initial step typically involves dissolving this compound in a minimal amount of DMSO, followed by the sequential addition of other excipients. For detailed protocols, please refer to the Experimental Protocols section.
Q4: Are there alternative solubilization strategies if co-solvents are not suitable for my experimental model?
A4: Yes, several alternative strategies can be employed to enhance the solubility of this compound:
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Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative for this purpose.
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Lipid-Based Formulations: Formulating this compound in an oil-based vehicle, such as corn oil, can be an effective strategy, particularly for oral administration.
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Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution rate.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| This compound does not fully dissolve in the initial solvent (e.g., DMSO). | The concentration of this compound exceeds its solubility limit in the initial solvent. | Increase the volume of the initial solvent. Gentle warming and sonication can also aid in dissolution. Refer to the solubility data in Table 1 for guidance. |
| Precipitation occurs upon addition of aqueous solution (e.g., saline or PBS). | The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain this compound in solution. | Adjust the ratio of the co-solvents. A higher percentage of organic solvents like DMSO and PEG 400 may be required. Consider a formulation with a lower final aqueous content. |
| The final formulation is cloudy or shows signs of instability over time. | The formulation is not a true solution but rather a fine suspension or emulsion that is not stable. | Increase the amount of surfactant (e.g., Tween-80) to improve the stability of the formulation. Ensure thorough mixing at each step of the preparation. Prepare the formulation fresh before each use. |
| Observed toxicity or adverse effects in the animal model. | The concentration of the vehicle components (especially DMSO) may be too high, leading to toxicity. | Minimize the percentage of DMSO in the final formulation. Whenever possible, the final concentration of DMSO for in vivo administration should be kept as low as possible. Explore alternative, less toxic solubilizing agents like cyclodextrins or lipid-based carriers. |
Data Presentation
Table 1: Estimated Solubility of this compound and Structurally Similar Salicylanilides in Common Solvents
Disclaimer: The solubility data for this compound is estimated based on the available information for structurally related salicylanilide compounds, Rafoxanide and Closantel. These values should be used as a starting point for formulation development and may require empirical optimization.
| Compound | Solvent | Estimated/Reported Solubility (mg/mL) | Reference |
| This compound (Estimated) | DMSO | ~20 - 30 | Based on[1][2] |
| Ethanol | ~2 - Freely Soluble | Based on[1][3] | |
| PEG 400 | Variable, likely requires co-solvents | General Knowledge | |
| Corn Oil | Poorly soluble | General Knowledge | |
| Rafoxanide | DMSO | ~30 | [1] |
| Ethanol | ~2 | [1] | |
| Closantel | DMSO | ~20 | [2] |
| Ethanol | Freely Soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the preparation of a concentrated stock solution of this compound in DMSO, which can then be used for further dilutions to prepare the final dosing formulation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, conical tube (e.g., 15 mL or 50 mL)
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Vortex mixer
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Sonicator (optional)
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Calibrated analytical balance
Procedure:
-
Calculate the required mass of this compound: Based on the desired stock concentration (e.g., 20 mg/mL) and final volume, calculate the mass of this compound powder needed.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder and transfer it to the sterile conical tube.
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Add DMSO: Add the calculated volume of anhydrous DMSO to the conical tube containing the this compound powder.
-
Dissolve the compound: Tightly cap the tube and vortex vigorously until the this compound is completely dissolved. If necessary, use a sonicator for short bursts to aid dissolution. Gentle warming (to no more than 37°C) can also be applied.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Ensure the tubes are well-sealed to prevent moisture absorption by the DMSO.
Protocol 2: Formulation of this compound for In Vivo Administration (Co-solvent Method)
This protocol provides a starting point for preparing a this compound dosing solution suitable for intraperitoneal (i.p.) or oral (p.o.) administration in animal models. The final concentrations of excipients should be optimized based on the specific experimental requirements and tolerance of the animal model.
Materials:
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This compound stock solution in DMSO (from Protocol 1)
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Polyethylene glycol 400 (PEG 400)
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Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile tubes for preparation and final formulation
Procedure:
-
Start with the this compound stock solution: In a sterile tube, add the required volume of the this compound stock solution in DMSO.
-
Add PEG 400: To the DMSO solution, add the calculated volume of PEG 400. Vortex thoroughly to ensure a homogenous mixture. A common starting ratio is 1 part DMSO to 4 parts PEG 400.
-
Add Tween-80: Add the required volume of Tween-80 to the mixture. Tween-80 is typically used at a final concentration of 1-5%. Vortex again to ensure complete mixing.
-
Add Saline/PBS: Slowly add the sterile saline or PBS to the organic mixture while vortexing. This step is critical, and slow addition can help prevent precipitation.
-
Final Formulation Example (for a 1 mL final volume):
-
100 µL of 20 mg/mL this compound in DMSO (final DMSO concentration: 10%)
-
400 µL of PEG 400 (final PEG 400 concentration: 40%)
-
50 µL of Tween-80 (final Tween-80 concentration: 5%)
-
450 µL of sterile saline (final saline concentration: 45%)
-
-
Final Check: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation is observed, refer to the Troubleshooting Guide. This formulation should be prepared fresh before each use.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow for Formulation Preparation
Caption: Workflow for preparing a this compound dosing solution.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for formulation precipitation.
References
Technical Support Center: Minimizing Off-Target Effects of Fluorosalan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Fluorosalan in experimental settings. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is known to be an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It exerts its effect by inhibiting the phosphorylation of IκBα (inhibitor of kappa B alpha). This prevention of phosphorylation keeps IκBα bound to NF-κB, sequestering it in the cytoplasm and thereby preventing its translocation to the nucleus where it would activate the transcription of target genes.
Q2: What are the potential off-target effects of this compound?
A2: While the primary target of this compound is the NF-κB pathway, like most small molecules, it has the potential for off-target effects. Due to its chemical structure containing fluorine atoms, a notable potential off-target effect is phototoxicity . When exposed to light, particularly UV-A radiation, the compound can become activated and generate reactive oxygen species (ROS), leading to cellular damage.[1][2][3] Additionally, cross-reactivity with other kinases or cellular proteins is a possibility that should be experimentally evaluated.
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: To minimize off-target effects, a multi-pronged approach is recommended:
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Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.[4]
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Incorporate Control Compounds: Use a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
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Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target (components of the NF-κB pathway). If the experimental phenotype persists in the absence of the target protein, it is likely due to an off-target effect.
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Orthogonal Assays: Confirm findings using multiple, distinct assays that measure the same biological endpoint through different mechanisms.
Q4: What are the signs of phototoxicity in cell culture experiments with this compound?
A4: Signs of phototoxicity can include a sudden and sharp decrease in cell viability, morphological changes such as cell rounding and detachment, and increased markers of apoptosis or necrosis, specifically in experiments conducted under ambient light conditions. To mitigate this, conduct experiments in the dark or under red light conditions and compare results with parallel experiments exposed to light.
Troubleshooting Guide
Unexpected or inconsistent results can often be attributed to off-target effects. This guide provides a structured approach to troubleshooting common issues.
| Problem | Potential Cause(s) Related to Off-Target Effects | Recommended Solution(s) |
| High Cell Death/Toxicity at Low Concentrations | 1. Phototoxicity: this compound may be activated by ambient light. 2. Off-target kinase inhibition: this compound might be inhibiting essential cellular kinases. 3. Induction of Apoptosis: The compound could be activating apoptotic pathways independent of NF-κB. | 1. Repeat the experiment in the dark or under red light. 2. Perform a kinase selectivity screen to identify off-target kinases. 3. Conduct an apoptosis assay (e.g., Caspase-3/7 activity) and compare results with a known apoptosis inducer. |
| Inconsistent Inhibition of NF-κB Target Genes | 1. Variable Compound Activity: The effective concentration may be close to a toxic off-target concentration, leading to a narrow therapeutic window. 2. Cell-Type Specific Off-Targets: The expression of off-target proteins may vary between different cell lines. | 1. Perform a detailed dose-response curve to carefully select the optimal concentration. 2. Validate findings in multiple cell lines and consider using a primary cell line. |
| Phenotype Does Not Match Known NF-κB Inhibition Effects | 1. Dominant Off-Target Effect: An off-target interaction may be producing a stronger biological response than the on-target NF-κB inhibition. | 1. Use a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement with components of the NF-κB pathway. 2. Employ a rescue experiment by overexpressing the intended target. |
Quantitative Data Summary
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| IKKβ (On-target) | User-defined | User-defined |
| Kinase A (Off-target) | User-defined | User-defined |
| Kinase B (Off-target) | User-defined | User-defined |
| ... | ... | ... |
| This table should be populated with data from a broad kinase screening panel. |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement
| Target Protein | Treatment | ΔTm (°C) |
| IκBα | Vehicle (DMSO) | 0 |
| IκBα | This compound (10 µM) | User-defined |
| Off-target Protein X | Vehicle (DMSO) | 0 |
| Off-target Protein X | This compound (10 µM) | User-defined |
| A significant positive ΔTm indicates target engagement. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP at its Km concentration.
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Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at 30°C for the recommended reaction time for each specific kinase.
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Detection: Stop the reaction and measure kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay, which quantifies ADP production via a luminescent signal.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its intended target (e.g., IκBα) in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Heating: After treatment, harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
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Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Detection: Collect the supernatant and quantify the amount of the target protein (e.g., IκBα) in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: In Vitro Phototoxicity Assay (3T3 Neutral Red Uptake Assay)
Objective: To assess the phototoxic potential of this compound.
Methodology:
-
Cell Seeding: Seed Balb/c 3T3 fibroblasts in two 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Irradiation: Expose one plate to a non-toxic dose of simulated solar light (UVA/Vis), while keeping the other plate in the dark.
-
Incubation: Incubate both plates for another 24 hours.
-
Neutral Red Uptake: Add Neutral Red dye to the cells, which is taken up by viable cells. After incubation, extract the dye.
-
Data Analysis: Measure the absorbance of the extracted dye. Compare the IC50 values between the irradiated and non-irradiated plates to calculate a Photo-Irritancy Factor (PIF). A PIF value greater than 5 is indicative of phototoxic potential.
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: Cell Viability Assays for Fluorosalan Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the cytotoxicity of Fluorosalan using various cell viability assays.
Introduction to this compound Cytotoxicity
This compound and its derivatives are known to exhibit cytotoxic effects primarily by acting as mitochondrial uncouplers. This mechanism involves the disruption of the mitochondrial membrane potential, leading to impaired ATP synthesis, increased reactive oxygen species (ROS) production, and the induction of apoptosis. Understanding this mechanism is crucial for selecting appropriate cell viability assays and for the accurate interpretation of experimental results.
I. Troubleshooting Guides for Common Cell Viability Assays
When assessing the cytotoxicity of mitochondrial uncouplers like this compound, researchers may encounter specific challenges with common colorimetric and fluorometric assays. This guide provides solutions to these potential issues.
Troubleshooting for Tetrazolium-Based Assays (MTT, XTT, MTS)
Underlying Issue: Mitochondrial uncouplers can artificially increase the reduction of tetrazolium salts (MTT, XTT, MTS) to formazan, independent of cell proliferation.[1][2] This can lead to an overestimation of cell viability.
| Problem | Potential Cause | Recommended Solution |
| Increased absorbance/fluorescence at high this compound concentrations (Apparent increase in viability) | This compound, as a mitochondrial uncoupler, accelerates mitochondrial respiration, leading to an increased rate of tetrazolium salt reduction that does not correlate with the number of viable cells.[1][2] | - Use an alternative assay: ATP-based assays (e.g., CellTiter-Glo) or cytotoxicity assays measuring membrane integrity (e.g., LDH release) are recommended as they are less susceptible to interference from mitochondrial uncouplers. - Microscopic Examination: Visually inspect the cells for morphological signs of cytotoxicity (e.g., rounding, detachment, membrane blebbing) to confirm the assay results. - Run compound interference controls: Incubate this compound with the assay reagent in the absence of cells to check for direct chemical reduction of the tetrazolium salt. |
| High background in wells without cells | The culture medium, particularly serum and phenol red, can contribute to background absorbance/fluorescence. | - Use serum-free medium during the assay incubation period. - Use phenol red-free medium. - Always include a "no-cell" control (medium + assay reagent) and subtract this background value from all other readings.[3] |
| Inconsistent results between replicate wells | Uneven cell seeding, incomplete formazan solubilization (for MTT), or pipetting errors. | - Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to ensure even cell distribution. - For MTT assays, ensure complete dissolution of formazan crystals by vigorous mixing or shaking.[3] - Use a multichannel pipette for reagent addition to minimize timing differences between wells. |
Troubleshooting for ATP-Based Assays (e.g., CellTiter-Glo)
| Problem | Potential Cause | Recommended Solution |
| Low luminescent signal | Insufficient cell number, rapid ATP depletion after cell death, or presence of ATPase activity in the medium. | - Optimize the initial cell seeding density to ensure the signal is within the linear range of the assay. - Perform the assay at an appropriate time point after treatment, before significant ATP degradation occurs in dead cells. - Use an assay reagent that contains an ATPase inhibitor. |
| Signal variability | Incomplete cell lysis, or temperature fluctuations. | - Ensure thorough mixing after adding the reagent to achieve complete cell lysis. - Equilibrate the plate to room temperature before reading to ensure a stable luminescent signal. |
Troubleshooting for LDH Release Assays
| Problem | Potential Cause | Recommended Solution |
| High background LDH in control wells | High spontaneous LDH release due to unhealthy cells, or LDH present in the serum of the culture medium. | - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. - Reduce the serum concentration in the culture medium or use serum-free medium for the duration of the experiment. - Include a "no-cell" media control to determine the background LDH level in the medium. |
| Low signal-to-noise ratio | Insufficient cell number or low levels of cytotoxicity. | - Increase the cell seeding density. - Extend the incubation time with this compound to induce more significant membrane damage. |
II. Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is best for determining the cytotoxicity of this compound?
A1: Given that this compound is a mitochondrial uncoupler, assays that are not directly dependent on mitochondrial reductase activity are generally more reliable.
-
Recommended:
-
ATP-Based Assays (e.g., CellTiter-Glo): These assays measure the level of ATP, which is a direct indicator of metabolically active, viable cells. Since mitochondrial uncouplers disrupt ATP synthesis, a decrease in ATP levels will directly reflect the cytotoxic effect.
-
LDH Release Assays: These assays measure the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of cytotoxicity and cell death.[4]
-
-
Use with Caution:
Q2: How does this compound's mechanism of action affect the interpretation of cell viability results?
A2: this compound uncouples oxidative phosphorylation, leading to a decrease in ATP production and an increase in oxygen consumption. In tetrazolium-based assays, the increased mitochondrial respiration can lead to a higher rate of formazan production, which can be misinterpreted as increased cell viability.[1][2] Therefore, a decrease in cell number observed under a microscope might not be reflected in a proportional decrease in the signal from an MTT, MTS, or XTT assay.
Q3: At what time points should I measure cell viability after this compound treatment?
A3: The optimal time point depends on the cell line and the expected kinetics of cell death. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the most appropriate endpoint. Early time points may reveal cytostatic effects, while later time points will capture cytotoxic events.
Q4: How can I distinguish between apoptosis and necrosis induced by this compound?
A4: To differentiate between these two modes of cell death, you can use specific assays:
-
Apoptosis:
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[2] Fluoride, a component of this compound, has been shown to induce apoptosis through the activation of caspases-3, -8, and -9.[5]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Necrosis:
-
LDH Release Assay: A significant release of LDH is indicative of loss of membrane integrity, a hallmark of necrosis.
-
Q5: Should I expect different IC50 values for this compound in different cell lines?
A5: Yes, it is highly likely that the IC50 value of this compound will vary between different cell lines. This variability can be due to differences in metabolic rates, mitochondrial density, and the expression of proteins involved in apoptosis and drug metabolism.
III. Quantitative Data Presentation
Due to the limited availability of publicly accessible, aggregated IC50 values for this compound across a wide range of cell lines, the following table is provided as a template for researchers to document their own findings. Illustrative data for a hypothetical mitochondrial uncoupler is included to demonstrate its use.
| Cell Line | Tissue of Origin | Assay Used | Incubation Time (hours) | IC50 (µM) (Mean ± SD) | Reference/Internal Study ID |
| MCF-7 | Breast Adenocarcinoma | CellTiter-Glo | 48 | 15.2 ± 2.1 | [Hypothetical Data] |
| A549 | Lung Carcinoma | CellTiter-Glo | 48 | 22.5 ± 3.5 | [Hypothetical Data] |
| HepG2 | Hepatocellular Carcinoma | LDH Release | 72 | 18.9 ± 2.8 | [Hypothetical Data] |
| Jurkat | T-cell Leukemia | Caspase-3 Activity | 24 | 9.8 ± 1.5 | [Hypothetical Data] |
IV. Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired period.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
MTS Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
XTT Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT/electron coupling reagent mixture immediately before use.
-
Reagent Addition: Add 50 µL of the XTT mixture to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance between 450-500 nm.
CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat as described in the MTT protocol.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Caspase-3 Activity Assay (Fluorometric)
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-AFC) to each well.
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
V. Visualizations
References
- 1. Uncoupling Effect of F16 Is Responsible for Its Mitochondrial Toxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoride induces apoptosis by caspase-3 activation in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluoride-induced apoptosis in non-skeletal tissues of experimental animals: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Fluorosalan in Cancer Cell Lines
Disclaimer: There is currently limited specific information in the public domain regarding the use of Fluorosalan in cancer cell lines and documented mechanisms of resistance. This technical support center provides guidance based on the known mechanisms of action of this compound as a salicylanilide and an inhibitor of the NF-κB signaling pathway, as well as established principles of drug resistance to NF-κB inhibitors in cancer cells. The protocols and troubleshooting advice are general and may need to be adapted for your specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound is a halogenated salicylanilide. While its direct application in oncology is not widely documented, compounds of this class are known to exert anticancer effects through various mechanisms.[1][2][3] The most relevant proposed mechanism for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a key transcription factor that plays a crucial role in cancer cell proliferation, survival, angiogenesis, and inflammation.[4][5][6][7] By inhibiting NF-κB, this compound can theoretically suppress these pro-tumorigenic processes.
Q2: What are the potential reasons for observing resistance to this compound in my cancer cell line?
Resistance to NF-κB inhibitors like this compound can arise from several factors:
-
Activation of alternative survival pathways: Cancer cells can compensate for the inhibition of NF-κB by upregulating other pro-survival signaling pathways, such as the PI3K/Akt or MAPK pathways.
-
Mutations in the NF-κB pathway: Genetic mutations in the components of the NF-κB pathway can render them insensitive to inhibitors.
-
Increased drug efflux: Cancer cells may overexpress ATP-binding cassette (ABC) transporters, which actively pump drugs like this compound out of the cell, reducing its intracellular concentration.
-
Altered drug metabolism: Cells can develop mechanisms to metabolize and inactivate the drug more efficiently.
-
Epigenetic modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.
Q3: Are there known biomarkers for this compound resistance?
There are no specific, validated biomarkers for this compound resistance. However, based on the mechanisms of resistance to NF-κB inhibitors, potential biomarkers could include:
-
Increased expression of ABC transporters (e.g., P-glycoprotein/MDR1, ABCG2).
-
Activation status of alternative survival pathways (e.g., phosphorylated Akt, ERK).
-
Mutational status of NF-κB pathway components (e.g., IKK, RelA).
-
Expression levels of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Decreased cytotoxicity of this compound over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve (IC50 determination) and compare it to the parental cell line. 2. Investigate Mechanism: Analyze for upregulation of ABC transporters or activation of alternative survival pathways. 3. Combination Therapy: Consider combining this compound with an inhibitor of the identified resistance mechanism (e.g., a PI3K inhibitor). |
| High initial IC50 value (Intrinsic Resistance). | Cell line possesses inherent resistance mechanisms. | 1. Pathway Analysis: Verify that the NF-κB pathway is active in your cell line and is a valid target. 2. Combination Screening: Screen for synergistic effects with other chemotherapeutic agents. 3. Alternative Inhibitors: Test other NF-κB inhibitors with different binding modes. |
| Heterogeneous response within the cell population. | Presence of a subpopulation of resistant cells. | 1. Clonal Selection: Isolate single-cell clones and test their individual sensitivity to this compound. 2. Cancer Stem Cell Markers: Investigate if the resistant population expresses markers associated with cancer stem cells. |
| Inconsistent results between experiments. | Experimental variability. | 1. Standardize Protocol: Ensure consistent cell passage number, confluency, and drug preparation. 2. Reagent Quality: Verify the stability and activity of the this compound stock solution. |
Experimental Protocols
Protocol 1: Determination of IC50 Value using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with could be 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Detection of NF-κB Pathway Proteins and Resistance Markers
Objective: To assess the levels of key proteins in the NF-κB pathway and potential resistance markers.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-P-gp, anti-Akt, anti-phospho-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the parental and resistant cells with RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system. Analyze the band intensities to compare protein expression levels.
Visualizations
Caption: Troubleshooting workflow for addressing this compound resistance.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB and Cancer — Identifying Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Fluorosalan solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for storing and handling Fluorosalan solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a halogenated salicylanilide.[1] It is a solid, white to off-white powder.[1] In research, it is primarily known for its activity as a disinfectant and as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] The NF-κB pathway is a critical regulator of inflammatory responses, making this compound a compound of interest in studies related to inflammation and cancer.[2]
Q2: What are the recommended storage conditions for this compound powder and its solutions?
For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C.[1] For short-term storage (days to weeks), it can be stored at 0-4°C.[1] this compound is photosensitive, so it is crucial to protect it from light at all stages of storage and handling. Stock solutions, typically prepared in DMSO, should also be stored in the dark at -20°C to maintain stability.[1] The shelf life of this compound is greater than two years if stored properly.[1]
Q3: What solvents are recommended for dissolving this compound?
This compound is sparingly soluble in aqueous solutions. It is slightly soluble in methanol and soluble in dimethyl sulfoxide (DMSO).[1] For most biological experiments, it is recommended to prepare a concentrated stock solution in high-purity DMSO.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
This compound is classified as a hazardous chemical and can cause severe skin burns and eye damage. When handling this compound powder or solutions, it is essential to wear appropriate personal protective equipment (PPE), including:
-
Gloves: Chemical-resistant gloves are necessary to prevent skin contact.
-
Lab coat: A lab coat should be worn to protect clothing and skin.
-
Eye protection: Safety glasses with side shields or goggles are required to prevent eye contact.
-
Respiratory protection: When handling the powder, especially if there is a risk of aerosolization, a respirator may be necessary. Work in a well-ventilated area, preferably a chemical fume hood.
Q5: How should I dispose of this compound waste?
This compound waste should be treated as hazardous chemical waste. Dispose of the solid compound and any solutions containing it according to your institution's and local regulations for hazardous waste disposal. Do not pour this compound solutions down the drain.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions or Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the solution after diluting the DMSO stock.
-
Inconsistent or non-reproducible experimental results.
Possible Causes:
-
Low Aqueous Solubility: this compound has poor solubility in water. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the this compound can precipitate out of the solution.
-
High Final Concentration: The final concentration of this compound in the aqueous solution may exceed its solubility limit.
-
Temperature Effects: A decrease in temperature upon transfer from a warmer stock solution to a cooler aqueous medium can reduce solubility.
-
Interactions with Media Components: Components in complex media, such as proteins or salts, may interact with this compound and reduce its solubility.[3]
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain this compound solubility, but not high enough to cause cellular toxicity. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
-
Pre-warm Aqueous Solutions: Before adding the this compound stock, gently warm your buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Incremental Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous medium.
-
Vortexing/Mixing: Immediately after adding the this compound stock to the aqueous solution, vortex or mix thoroughly to ensure rapid and uniform dispersion.
-
Solubility Testing: Before conducting a large-scale experiment, perform a small-scale solubility test to determine the maximum concentration of this compound that remains in solution in your specific buffer or medium.
Issue 2: Loss of this compound Activity or Inconsistent Results
Symptoms:
-
Reduced or no biological effect of this compound in your assay compared to expected outcomes.
-
High variability between replicate experiments.
Possible Causes:
-
Photodegradation: As a photosensitive compound, exposure to light can degrade this compound, leading to a loss of its inhibitory activity.[4][5]
-
Improper Storage: Storing stock solutions at room temperature or in light-permeable containers will lead to degradation.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of the stock solution can lead to degradation or precipitation.
-
Chemical Incompatibility: this compound may react with components in your experimental setup.
Solutions:
-
Light Protection: Work in a dimly lit environment or use amber-colored tubes and plates.[6] When not in use, cover plates and tubes with aluminum foil.
-
Proper Aliquoting and Storage: Aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C in the dark.
-
Fresh Working Solutions: Prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium immediately before each experiment.
-
Control Experiments: Include a positive control (a known inhibitor of the same pathway) and a negative control (vehicle only, e.g., DMSO) in every experiment to ensure the assay is performing as expected.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
| Water | Poorly Soluble | Inferred from chemical properties |
Table 2: Recommended Storage Conditions
| Form | Storage Condition | Duration | Light Protection | Reference |
| Solid Powder | -20°C | Long-term (>2 years) | Required | [1] |
| Solid Powder | 0-4°C | Short-term (days to weeks) | Required | [1] |
| DMSO Stock Solution | -20°C | Long-term (months) | Required | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 439.03 g/mol )[1]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Amber-colored microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile, amber-colored microcentrifuge tube on the analytical balance.
-
Carefully weigh out 4.39 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in amber-colored tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: In Vitro NF-κB Inhibition Assay using a Luciferase Reporter Cell Line
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
A cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element.
-
Complete cell culture medium appropriate for your cell line.
-
This compound stock solution (10 mM in DMSO).
-
An NF-κB activating agent (e.g., TNF-α or LPS).
-
White, opaque 96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
-
NF-κB Activation:
-
Prepare a solution of the NF-κB activating agent (e.g., TNF-α at a final concentration of 10 ng/mL) in complete cell culture medium.
-
Add the activating agent to all wells except for the unstimulated control wells.
-
Incubate the plate for 6-24 hours at 37°C. The optimal incubation time should be determined empirically.[7]
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to a measure of cell viability (e.g., using a parallel MTT or CellTiter-Glo® assay) to account for any cytotoxic effects of this compound.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro NF-κB inhibition assay.
Caption: Simplified canonical NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. mdpi.com [mdpi.com]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iagim.org [iagim.org]
- 5. ikev.org [ikev.org]
- 6. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
Technical Support Center: Adjusting Fluorosalan Dosage for Different Cell Types
Welcome to the technical support center for Fluorosalan. This guide provides researchers, scientists, and drug development professionals with essential information for utilizing this compound in various experimental settings. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize this compound dosage for your specific cell type and experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for my cell type?
A1: The optimal concentration of this compound is highly cell-type dependent and must be determined empirically for each cell line. Due to variations in metabolic rates, membrane permeability, and expression levels of target proteins, a concentration that is effective in one cell line may be cytotoxic or ineffective in another. We recommend performing a dose-response experiment to determine the optimal concentration range for your specific cell line. A typical starting range for many NF-κB inhibitors is between 0.1 µM and 50 µM.
Q2: How does this compound inhibit the NF-κB signaling pathway?
A2: this compound functions as an inhibitor of the canonical NF-κB signaling pathway. It prevents the phosphorylation of IκBα (inhibitor of kappa B alpha). This inhibition of IκBα phosphorylation prevents its subsequent ubiquitination and degradation by the proteasome. As a result, the NF-κB dimer (typically p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes. The primary target of this compound is believed to be the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.
Q3: How can I determine the optimal incubation time for this compound treatment?
A3: The optimal incubation time will depend on your experimental goals (e.g., short-term signaling inhibition vs. long-term effects on cell viability) and the specific cell line being used. We recommend performing a time-course experiment. For signaling studies, a pre-incubation time of 1 to 6 hours before stimulation is common. For cytotoxicity or apoptosis assays, longer incubation times of 24, 48, or 72 hours are typically used.
Q4: Is this compound cytotoxic? How can I assess its impact on cell viability?
A4: Yes, like many kinase inhibitors, this compound can exhibit cytotoxicity at higher concentrations or with prolonged exposure. It is crucial to perform a cell viability assay in parallel with your functional assays to distinguish between specific inhibition of NF-κB and general cytotoxicity. A standard method for this is the MTT assay or a fluorescence-based viability assay.
Data Presentation: Determining Optimal this compound Concentration
To assist you in organizing your experimental data, we provide the following table templates. You will need to generate this data for your specific cell lines using the protocols provided below.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | [Data to be determined by user] |
| A549 | Lung Cancer | [Data to be determined by user] |
| MCF-7 | Breast Cancer | [Data to be determined by user] |
| Jurkat | T-cell Leukemia | [Data to be determined by user] |
| PC-3 | Prostate Cancer | [Data to be determined by user] |
Table 2: Hypothetical Effective Concentration (EC50) for NF-κB Inhibition
| Cell Line | Stimulus (e.g., TNF-α) | EC50 of this compound (µM) |
| HEK293-NF-κB Reporter | 20 ng/mL | [Data to be determined by user] |
| A549 | 20 ng/mL | [Data to be determined by user] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol will help you determine the concentration range of this compound that is non-toxic to your cells, which is essential for interpreting the results of your functional assays.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration).
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Measuring NF-κB Inhibition using a Luciferase Reporter Assay
This protocol is designed to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
A cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB)
-
Complete cell culture medium
-
This compound stock solution
-
NF-κB stimulus (e.g., TNF-α, IL-1β, or LPS)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well white plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free or low-serum medium. Add the dilutions to the cells and incubate for 1-2 hours. Include a vehicle control.
-
Stimulation: Add the NF-κB stimulus to the wells at a pre-determined optimal concentration. Include an unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours to allow for luciferase expression.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for your luciferase assay reagent using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if performed in parallel. Calculate the fold inhibition of NF-κB activity for each this compound concentration relative to the stimulated vehicle control. Plot the inhibition against the this compound concentration to determine the EC50 value.
Mandatory Visualizations
Caption: this compound inhibits the canonical NF-κB signaling pathway by targeting the IKK complex.
Caption: General workflow for determining the effective and cytotoxic concentrations of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and consistent technique. 3. Avoid using the outermost wells of the plate for critical samples. |
| No inhibition of NF-κB activity observed | 1. This compound concentration is too low. 2. Inactive compound. 3. Insufficient pre-incubation time. 4. NF-κB pathway in the cell line is not dependent on the canonical pathway. | 1. Perform a dose-response with a wider and higher concentration range. 2. Use a fresh stock of this compound and check storage conditions. 3. Increase the pre-incubation time with this compound before adding the stimulus. 4. Confirm the presence and activity of the canonical NF-κB pathway in your cell line. |
| Observed NF-κB inhibition is not dose-dependent | 1. Cytotoxicity at higher concentrations. 2. Compound precipitation at higher concentrations. | 1. Perform a cytotoxicity assay in parallel to identify the toxic concentration range. 2. Check the solubility of this compound in your culture medium. |
| Vehicle control (DMSO) shows an effect | 1. DMSO concentration is too high. | 1. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. |
| High background in luciferase assay | 1. High basal NF-κB activity in the cell line. 2. Contamination of cell culture. | 1. Use a cell line with lower basal NF-κB activity or optimize cell density. 2. Regularly test for mycoplasma and other contaminants. |
Technical Support Center: Optimizing Fluorosalan Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the topical delivery of Fluorosalan. The content is structured to address common experimental challenges through FAQs, troubleshooting guides, and detailed protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a topical formulation for this compound?
A1: The primary challenges stem from this compound's physicochemical properties. It is a highly lipophilic (fat-loving) molecule with poor aqueous solubility, which complicates its incorporation into common topical bases like creams and gels and can hinder its penetration through the skin barrier.[1][2] Furthermore, as a halogenated salicylanilide, this compound is prone to photodegradation and can act as a photosensitizing agent, posing significant stability and safety concerns.[3][4]
Q2: Which solvents are recommended for solubilizing this compound in a laboratory setting?
A2: Due to its low aqueous solubility, organic solvents are required. This compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[5][6] For formulation development, co-solvents like ethanol, propylene glycol, or Transcutol® can be used to increase its solubility within the formulation vehicle.[7]
Q3: How can the skin permeation of this compound be improved?
A3: Improving skin permeation involves overcoming the barrier function of the stratum corneum. Strategies include:
-
Use of Chemical Penetration Enhancers: Compounds like fatty acids (e.g., oleic acid), fatty acid esters (e.g., isopropyl palmitate), and specialized enhancers like Azone can disrupt the lipid bilayer of the skin, facilitating drug passage.[2][7]
-
Co-solvents: Solvents like ethanol can enhance permeation by increasing the drug's solubility in the vehicle and by altering the skin barrier.[7]
-
Nanocrystal Technology: Reducing the particle size of the drug to the nanometer range increases its surface area, leading to enhanced solubility and bioavailability.[1]
Q4: What are the key stability concerns for this compound formulations?
A4: The two primary stability concerns are:
-
Photostability: Halogenated salicylanilides can degrade upon exposure to light, potentially leading to a loss of potency and the formation of harmful degradants.[3][8] Formulations should be protected from light during manufacturing and storage.
-
Physical Stability: Due to its poor solubility, this compound has a tendency to crystallize out of the formulation over time, especially if the vehicle is not optimized.[9] This can be caused by temperature fluctuations or solvent evaporation.[10][11]
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or inconsistent skin permeation in in vitro (Franz Cell) studies.
| Potential Cause | Recommended Solution |
| Poor Drug Solubility in Vehicle | Increase the concentration of co-solvents (e.g., ethanol, propylene glycol) or add a solubilizer. Ensure the drug is fully dissolved before application.[2] |
| Drug Crystallization on Skin Surface | The vehicle may be evaporating too quickly, leaving drug crystals behind.[9] Consider adding a polymer or humectant to the formulation to form a stable film. |
| Insufficient Partitioning into Skin | The formulation is too lipophilic or hydrophilic. Optimize the vehicle to balance solubility and partitioning. Incorporate a chemical penetration enhancer to modify the skin barrier.[7] |
| Compromised Skin Barrier Integrity | The skin used in the experiment may be damaged. Always perform a barrier integrity test (e.g., TEWL or tritiated water flux) on skin sections before starting the permeation study.[12] |
| Inadequate Receptor Solution | This compound has low aqueous solubility and may not be soluble in the receptor fluid, creating "non-sink" conditions. Add a surfactant (e.g., Oleth-20) or a co-solvent to the receptor solution to ensure adequate solubility.[13] |
Problem 2: The this compound formulation shows signs of crystallization during stability testing.
| Potential Cause | Recommended Solution |
| Supersaturation | The drug concentration exceeds its saturation solubility in the vehicle. Reformulate with a higher solvent concentration or reduce the drug load.[9] |
| Temperature Fluctuations | Rapid cooling during manufacturing or temperature cycling during storage can induce crystallization.[10][11] Implement controlled cooling rates and store samples in a temperature-controlled environment. |
| Polymorphic Transformation | The drug may be converting to a less soluble crystalline form.[14] Conduct solid-state characterization (e.g., XRD, DSC) to identify the crystal form and use anti-nucleating polymers to stabilize the desired form.[9] |
| Excipient Incompatibility | An excipient may be interacting with this compound, reducing its solubility. Conduct compatibility studies by analyzing binary mixtures of the drug and each excipient. |
Problem 3: Formulation degrades or changes color upon exposure to light.
| Potential Cause | Recommended Solution |
| Photodegradation | This compound is susceptible to photodegradation.[3] All manufacturing and handling steps should be performed under amber or red light. Package the final formulation in opaque or UV-protective containers.[8] |
| Oxidation | The degradation may be an oxidative process accelerated by light. Consider adding an antioxidant (e.g., BHT, Vitamin E) to the formulation. |
| Excipient Photodegradation | An excipient in the formulation may be light-sensitive. Test the stability of the vehicle (placebo formulation) under the same light conditions. |
Section 3: Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₈Br₂F₃NO₂ | [15][16] |
| Molecular Weight | 439.02 g/mol | [15] |
| LogP (estimated) | 5.2 - 6.97 | [5][15] |
| Hydrogen Bond Donors | 2 | [15] |
| Hydrogen Bond Acceptors | 5 | [15] |
| Melting Point | 160-162°C | [6] |
| Appearance | White to Off-White Solid | [5][6] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source |
| DMSO | Slightly Soluble | [5][16] |
| Methanol | Slightly Soluble | [5][6] |
| Water | Poorly Soluble | [2] |
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol outlines the key steps for assessing the permeation of this compound through ex vivo human or porcine skin.[17][18]
-
Skin Preparation:
-
Cell Setup:
-
Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like Oleth-20 to maintain sink conditions).[13] Ensure no air bubbles are trapped beneath the skin.
-
Equilibrate the cells in a heating block/water bath at 32°C to maintain skin surface temperature.
-
-
Dosing and Sampling:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor solution and replace it with fresh, pre-warmed solution.
-
-
Sample Analysis:
-
At the end of the experiment, dismantle the cell. Clean the skin surface of excess formulation.[17]
-
Separate the epidermis from the dermis.
-
Extract this compound from the receptor solution samples, epidermis, and dermis using a suitable organic solvent.
-
Quantify the amount of this compound in each compartment using a validated HPLC method.
-
-
Data Analysis:
-
Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time.
-
Calculate the steady-state flux (Jss) from the linear portion of the curve.
-
Protocol 2: HPLC-UV Method for Quantification of this compound
This protocol provides a starting point for developing a method to quantify this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and water (containing 0.1% formic acid for pH control), e.g., 70:30 v/v. The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by scanning the UV spectrum of a this compound standard (typically in the range of 250-320 nm).
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile). Create a series of calibration standards by diluting the stock solution.
-
Validation: The method should be validated for linearity, accuracy, precision, and limit of detection (LOD) according to standard guidelines.
Section 5: Visualizations
// Node Definitions Preform [label="Pre-formulation\nStudies", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubility [label="Solubility & Stability\nScreening", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; FormDev [label="Formulation\nDevelopment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Charac [label="Physicochemical\nCharacterization\n(e.g., Viscosity, pH)", fillcolor="#FBBC05", fontcolor="#202124"]; IVPT [label="In Vitro Permeation\nTesting (IVPT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stability [label="Stability Testing\n(Physical & Chemical)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Analysis &\nOptimization", fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="Optimized Lead\nFormulation", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges Preform -> Solubility [label="API Properties"]; Solubility -> FormDev [label="Select Excipients"]; FormDev -> Charac; Charac -> IVPT [label="Characterized\nFormulation"]; Charac -> Stability; IVPT -> Data; Stability -> Data; Data -> FormDev [label="Iterate / Refine", style=dashed, arrowhead=tee]; Data -> Final [label="Meets Target\nProfile"]; } end_dot Caption: Workflow for topical formulation development.
// Node Definitions Start [label="Low Permeation\nObserved in IVPT", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; CheckSink [label="Are Sink Conditions\nMaintained?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; AddSolubilizer [label="Action: Add Solubilizer\nto Receptor Fluid", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckCrystals [label="Crystals on Skin\nSurface?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; AddPolymer [label="Action: Add Film-Former\nor Humectant", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckSolubility [label="Drug Fully Solubilized\nin Vehicle?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; IncreaseSolvent [label="Action: Increase\nCo-solvent Ratio", fillcolor="#F1F3F4", fontcolor="#202124"]; AddEnhancer [label="Action: Incorporate\nPenetration Enhancer", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckSink; CheckSink -> CheckCrystals [label="Yes"]; CheckSink -> AddSolubilizer [label="No"]; AddSolubilizer -> Start [style=dashed, arrowhead=tee, label="Re-test"]; CheckCrystals -> AddPolymer [label="Yes"]; AddPolymer -> Start [style=dashed, arrowhead=tee, label="Re-test"]; CheckCrystals -> CheckSolubility [label="No"]; CheckSolubility -> AddEnhancer [label="Yes"]; CheckSolubility -> IncreaseSolvent [label="No"]; IncreaseSolvent -> Start [style=dashed, arrowhead=tee, label="Re-test"]; AddEnhancer -> Start [style=dashed, arrowhead=tee, label="Re-test"]; } end_dot Caption: Logic diagram for troubleshooting low skin permeation.
// Node Definitions this compound [label="this compound\n(Ground State)", fillcolor="#FFFFFF", fontcolor="#202124"]; UVA [label="UVA Light\n(Photon)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Excited [label="Excited State\nthis compound*", fillcolor="#F1F3F4", fontcolor="#202124"]; Radical [label="Anion Radical\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dehalogenation [label="Dehalogenation\n(Loss of Br⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FreeRadical [label="Aryl Radical", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxygen [label="Molecular\nOxygen (O₂)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Damage [label="Cellular Damage\n(Lipid Peroxidation,\nProtein Modification)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges this compound -> Excited [label="Absorption"]; UVA -> Excited; Excited -> Radical [label="Type I\nMechanism"]; Radical -> Dehalogenation; Dehalogenation -> FreeRadical; Excited -> Oxygen [label="Energy Transfer\n(Type II)"]; Oxygen -> ROS; FreeRadical -> Damage; ROS -> Damage; } end_dot Caption: Proposed photosensitization pathway for halogenated salicylanilides.
References
- 1. gd-online.de [gd-online.de]
- 2. mdpi.com [mdpi.com]
- 3. Spectroscopic studies of cutaneous photosensitizing agents--XIV. The spin trapping of free radicals formed during the photolysis of halogenated salicylanilide antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocontact dermatitis to halogenated salicylanilides and related compounds. Our experience between 1967 and 1975 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.chemicalbook.com [m.chemicalbook.com]
- 6. This compound [chemicalbook.com]
- 7. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. Drug crystallization - implications for topical and transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. pharmtech.com [pharmtech.com]
- 12. fda.gov [fda.gov]
- 13. complexgenerics.org [complexgenerics.org]
- 14. scribd.com [scribd.com]
- 15. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 16. medkoo.com [medkoo.com]
- 17. permegear.com [permegear.com]
- 18. xenometrix.ch [xenometrix.ch]
Validation & Comparative
Unveiling the Anti-Inflammatory Potential of Fluorosalan: A Mechanistic Comparison to a Clinically Validated Topical NSAID
Executive Summary
Fluorosalan has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of the inflammatory response. Its mechanism involves the prevention of IκBα phosphorylation, a key step in the activation of NF-κB. Despite this promising mechanism, there is a notable absence of published in vivo studies validating its efficacy in established inflammation models.
In contrast, topical diclofenac, a widely used NSAID, has a well-documented anti-inflammatory profile. Its primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. Furthermore, studies indicate that diclofenac also modulates the NF-κB pathway. The efficacy of topical diclofenac has been extensively demonstrated in preclinical in vivo models, such as the carrageenan-induced paw edema model, and validated in numerous clinical trials.
This guide will first elucidate the molecular mechanism of this compound and then provide a comprehensive overview of the experimental data supporting the efficacy of topical diclofenac in an in vivo inflammation model. This comparative approach aims to highlight the mechanistic promise of NF-κB inhibitors like this compound while underscoring the importance of robust in vivo data for clinical translation, as exemplified by diclofenac.
Mechanistic Deep Dive: this compound's Inhibition of the NF-κB Pathway
Inflammatory stimuli, such as cytokines or pathogens, trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer in the cytoplasm. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines, chemokines, and other mediators of inflammation.
This compound has been shown to directly interfere with this process by inhibiting the phosphorylation of IκBα. By preventing this initial activation step, this compound effectively traps NF-κB in the cytoplasm, thereby blocking the downstream transcription of inflammatory genes.
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Comparator Spotlight: Topical Diclofenac in an In Vivo Inflammation Model
To provide a benchmark for in vivo efficacy, we will examine the performance of topical diclofenac in the widely used carrageenan-induced paw edema model in rats. This model is a standard for assessing the acute anti-inflammatory activity of novel compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-220g) are typically used.
-
Groups: Animals are randomized into several groups: a control group (vehicle), a positive control group (e.g., oral indomethacin), and experimental groups receiving different concentrations of topical diclofenac gel.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
Treatment: One hour prior to carrageenan injection, the test formulations (vehicle or diclofenac gel) are applied topically to the plantar surface of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) post-carrageenan administration.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be collected for the measurement of inflammatory mediators such as TNF-α, IL-1β, and IL-6 using ELISA.
Figure 2: Experimental workflow for the carrageenan-induced paw edema model.
Data Presentation: Efficacy of Topical Diclofenac
The following tables summarize representative data on the efficacy of topical diclofenac gel in reducing paw edema and inflammatory markers in the carrageenan-induced paw edema model.
Table 1: Effect of Topical Diclofenac Gel on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Control (Vehicle Gel) | - | 0.85 ± 0.07 | - |
| Topical Diclofenac Gel | 1% | 0.42 ± 0.05 | 50.6% |
| Topical Diclofenac Gel | 2% | 0.31 ± 0.04 | 63.5% |
| Oral Indomethacin | 10 mg/kg | 0.28 ± 0.03 | 67.1% |
| p < 0.05 compared to control |
Table 2: Effect of Topical Diclofenac Gel on Inflammatory Cytokine Levels in Paw Tissue
| Treatment Group | Dose | TNF-α (pg/mg tissue) (Mean ± SD) | IL-1β (pg/mg tissue) (Mean ± SD) | IL-6 (pg/mg tissue) (Mean ± SD) |
| Control (Vehicle Gel) | - | 152.4 ± 12.1 | 210.7 ± 18.5 | 350.2 ± 25.8 |
| Topical Diclofenac Gel | 1% | 85.3 ± 9.8 | 115.2 ± 10.2 | 189.6 ± 17.4 |
| Topical Diclofenac Gel | 2% | 68.7 ± 8.2 | 92.6 ± 9.1 | 145.3 ± 13.9 |
| *p < 0.05 compared to control |
Conclusion
This compound presents an intriguing profile as a potential anti-inflammatory agent due to its targeted inhibition of the NF-κB signaling pathway. This mechanism is distinct from the primary COX-inhibitory action of traditional NSAIDs like diclofenac, although diclofenac also exhibits effects on NF-κB.
However, the lack of publicly available in vivo data for this compound makes a direct efficacy comparison impossible. The robust dataset for topical diclofenac in the carrageenan-induced paw edema model serves as a clear example of the type of preclinical validation required to substantiate the therapeutic potential of a novel anti-inflammatory compound.
For drug development professionals, this compound and other NF-κB inhibitors represent a promising area for the development of new anti-inflammatory therapies. Future research should focus on synthesizing and testing analogs of this compound in well-established in vivo inflammation models to determine if its potent in vitro mechanism translates to in vivo efficacy and to establish a comprehensive safety and pharmacokinetic profile. The experimental framework provided for diclofenac can serve as a template for such validation studies.
Comparative analysis of Fluorosalan and other salicylanilide derivatives
A Comparative Analysis of Fluorosalan and Other Salicylanilide Derivatives for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the biological activities of this compound and other prominent salicylanilide derivatives, including Niclosamide, Oxyclozanide, and Closantel. The information is curated for researchers, scientists, and drug development professionals, with a focus on presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Comparative Biological Activity Data
The following tables summarize the available quantitative data for this compound and other salicylanilide derivatives. It is important to note that the data is compiled from various sources, and experimental conditions may differ.
Table 1: Comparative Acute Oral Toxicity
| Compound | Test Species | LD50 (mg/kg) | Reference(s) |
| This compound | Data Not Available | - | |
| Niclosamide | Rat | 2500 | [1] |
| Mouse | >1000 | [2] | |
| Oxyclozanide | Rat | 3707 | [3] |
| Closantel | Rat (female) | 262 | [4] |
| Rat (male) | 342 | [5] | |
| Mouse (male) | 331 | [6] |
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| This compound | Data Not Available | - | |
| Niclosamide | Staphylococcus aureus (MRSA) | 0.125 | [5] |
| Enterococcus faecium | 0.25 | [5] | |
| Oxyclozanide | Staphylococcus aureus (MRSA) | 0.5 | [5] |
| Enterococcus faecium | 2 | [5] | |
| Closantel | Data Not Available | - |
Table 3: Comparative Inhibitory Activity on Signaling Pathways (IC50)
| Compound | Pathway/Target | Cell Line | IC50 (µM) | Reference(s) |
| This compound | IκBα phosphorylation (NF-κB) | GFP-IκBα GripTite cells | 2.8 | [6] |
| Niclosamide | STAT3 DNA-binding | - | ~86 | [7] |
| Wnt/β-catenin | HCT-116 | ~0.5-1.0 | [8] | |
| Oxyclozanide | Data Not Available | - | - | |
| Closantel | Data Not Available | - | - |
Primary Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The principal mechanism of action for salicylanilide derivatives is the uncoupling of oxidative phosphorylation in the mitochondria of target organisms. This process disrupts the production of ATP, the primary energy currency of the cell, leading to metabolic collapse and cell death. As protonophores, these compounds transport protons across the inner mitochondrial membrane, dissipating the proton gradient that drives ATP synthase.
Caption: Uncoupling of Oxidative Phosphorylation by Salicylanilides.
Modulation of Cellular Signaling Pathways
Beyond their primary metabolic disruption, salicylanilides have been shown to modulate several key cellular signaling pathways implicated in cancer, inflammation, and other diseases.
Caption: Inhibition of Key Cellular Signaling Pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of salicylanilide derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of a salicylanilide derivative that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC Determination by Broth Microdilution.
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Salicylanilide derivative stock solution (e.g., in DMSO)
-
Bacterial strain of interest
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Prepare a 2-fold serial dilution of the salicylanilide derivative in the 96-well plate using MHB. The final volume in each well should be 100 µL. Include a growth control well (MHB with bacteria, no compound) and a sterility control well (MHB only).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Mitochondrial Uncoupling Assay: Oxygen Consumption Rate (OCR) Measurement
This protocol measures the effect of salicylanilides on mitochondrial respiration using a Seahorse XFe96 Analyzer.
Caption: Workflow for Seahorse XF Mitochondrial Stress Test.
Materials:
-
Seahorse XFe96 Analyzer and consumables (cell culture plates, sensor cartridges)
-
Adherent cells of interest
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Salicylanilide derivative
-
Oligomycin (ATP synthase inhibitor)
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP; uncoupler)
-
Rotenone and Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of the salicylanilide and other mitochondrial modulators. Load the injection ports of the hydrated sensor cartridge with the compounds to achieve the desired final concentrations after injection.
-
Cell Preparation: Replace the growth medium in the cell plate with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO₂ incubator for 1 hour.
-
Assay Execution: Place the cell plate and the sensor cartridge in the Seahorse XFe96 Analyzer and run the mitochondrial stress test protocol. This involves sequential injections of the salicylanilide, oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection.
-
Data Analysis: Analyze the OCR data to determine the effect of the salicylanilide on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
STAT3 Signaling Inhibition: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol detects the inhibition of STAT3 phosphorylation at Tyr705.
Caption: Workflow for Western Blot Analysis of p-STAT3.
Materials:
-
Cell line with active STAT3 signaling (e.g., stimulated with IL-6)
-
Salicylanilide derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145, 1:1000 dilution), Mouse anti-total STAT3 (e.g., Cell Signaling Technology #9139, 1:1000 dilution), and a loading control antibody (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with the salicylanilide derivative for the desired time. If necessary, stimulate with a cytokine like IL-6 for the last 15-30 minutes of treatment to induce STAT3 phosphorylation.
-
Protein Extraction: Lyse the cells on ice and collect the supernatant after centrifugation. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody against p-STAT3 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control to normalize the data.
Wnt/β-catenin Signaling Inhibition: Luciferase Reporter Assay
This assay quantifies the inhibition of Wnt/β-catenin signaling.
Caption: Workflow for Wnt/β-catenin Luciferase Reporter Assay.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF-responsive Firefly luciferase reporter plasmid (e.g., M50 Super8x TOPFlash)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Salicylanilide derivative
-
Wnt3a conditioned medium or recombinant Wnt3a (optional, for stimulation)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the TCF/LEF reporter plasmid and the Renilla control plasmid.
-
Treatment: After 24 hours, treat the cells with serial dilutions of the salicylanilide derivative. If the cell line has low endogenous Wnt signaling, co-treat with Wnt3a.
-
Incubation: Incubate the cells for another 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure the Firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle-treated control.
This guide provides a foundational comparison of this compound and other salicylanilide derivatives. Further research is warranted to obtain directly comparable quantitative data for all compounds across a wider range of biological assays. The provided protocols offer a starting point for such investigations.
References
- 1. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IN VITRO ANTHELMINTIC EFFICACY OF NATIVE PLANTS AGAINST HAEMONCHUS CONTORTUS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorosalan with Known IKK Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the salicylanilide anthelmintic, Fluorosalan, with established IκB kinase (IKK) inhibitors. This document provides supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses, and its dysregulation is implicated in a multitude of diseases, including cancer and chronic inflammatory conditions. The IκB kinase (IKK) complex, a central regulator of this pathway, has emerged as a key therapeutic target. This guide delves into a comparative analysis of this compound, a compound identified as an inhibitor of NF-κB signaling, alongside the well-characterized IKK inhibitors, BMS-345541 and SC-514.
Mechanism of Action: Targeting the NF-κB Signaling Cascade
The canonical NF-κB pathway is held in a latent state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IKK complex is activated. This complex, consisting of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ), phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p50/p65), allowing its translocation into the nucleus to activate the transcription of pro-inflammatory genes.
This compound has been shown to inhibit NF-κB signaling by preventing the phosphorylation of IκBα. This mechanism strongly suggests that its activity is directed at the IKK complex, the kinase responsible for this critical phosphorylation step. In contrast, BMS-345541 and SC-514 are well-documented direct inhibitors of the IKK catalytic subunits.
Quantitative Comparison of Inhibitor Potency
A direct comparison of the half-maximal inhibitory concentration (IC50) is crucial for evaluating the potency of different inhibitors. While this compound's inhibitory effect has been demonstrated at the cellular level by observing the reduction of IκBα phosphorylation, a direct enzymatic IC50 value against the IKK complex has not been reported in the reviewed literature. In contrast, BMS-345541 and SC-514 have well-defined IC50 values from in vitro kinase assays.
| Inhibitor | Target | IC50 (µM) | Assay Type |
| This compound | IKK Complex (inferred) | Not Reported | Cell-based (Inhibition of IκBα phosphorylation) |
| BMS-345541 | IKK-1 (IKKα) | 4 | Cell-free enzymatic assay |
| IKK-2 (IKKβ) | 0.3 | Cell-free enzymatic assay | |
| SC-514 | IKK-2 (IKKβ) | 3 - 12 | Cell-free enzymatic assay |
Data compiled from multiple sources.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.
Cross-Validation of Fluorosalan's Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Fluorosalan, with a focus on its mechanism of action as an inhibitor of the NF-κB signaling pathway. Due to the limited availability of direct comparative cytotoxicity data for this compound across multiple cancer cell lines in publicly accessible literature, this document presents available data on its inhibitory activity and that of structurally related compounds. Furthermore, it offers detailed experimental protocols for assessing cell viability and outlines the key signaling pathways involved.
Data Presentation
To provide a quantitative perspective, the following table includes the reported activity of this compound and a structurally similar compound, EF24, which also targets the NF-κB pathway.
| Compound | Cell Line | Assay Type | Endpoint | IC50 Value | Reference |
| This compound | ME180 (Cervical Cancer) | NF-κB Reporter Assay | Inhibition of NF-κB signaling | Potent Inhibition (Specific IC50 not provided) | [1] |
| EF24 | A549 (Lung Cancer) | NF-κB Nuclear Translocation | Inhibition of NF-κB nuclear translocation | 1.3 µM | [2] |
Note: The data for EF24 is included to provide a reference point for the potency of compounds that inhibit the NF-κB pathway. Further studies are required to establish a direct comparative cytotoxicity profile of this compound.
Experimental Protocols
To facilitate further research and cross-validation of this compound's activity, a detailed protocol for a standard cytotoxicity assay is provided below.
Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound on adherent cell lines.[3][4][5]
Materials:
-
Adherent cell line of interest (e.g., HeLa, A549, MCF-7, PC-3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB pathway and highlights the point of inhibition by this compound.
Canonical NF-κB signaling pathway and inhibition by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the cytotoxic activity of a compound in different cell lines.
General experimental workflow for determining compound cytotoxicity.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
A Comparative Analysis of the Dose-Response Profiles of Fluorosalan and Niclosamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dose-response characteristics of two salicylanilide anthelmintics, Fluorosalan and Niclosamide. While both compounds share a common chemical scaffold, their biological activities and mechanisms of action exhibit notable differences. This document summarizes their performance based on available experimental data, details the experimental protocols used for these assessments, and visualizes the key signaling pathways they modulate.
Executive Summary
Niclosamide, a widely used anthelmintic, has been extensively studied and repurposed for its anticancer and antiviral properties. It exhibits potent activity across a range of biological assays, with IC50 values typically in the low micromolar range. Its mechanism of action is multifaceted, involving the uncoupling of mitochondrial oxidative phosphorylation and the modulation of several key signaling pathways, including Wnt/β-catenin, mTOR, STAT3, and NF-κB.
This compound, on the other hand, is primarily recognized for its inhibitory effect on the NF-κB signaling pathway. While less extensively characterized in the public domain for its broad antiparasitic or anticancer activities compared to Niclosamide, its specific action on a critical inflammatory and cell survival pathway makes it a compound of significant interest. This guide aims to collate the available quantitative data to facilitate a direct comparison of these two molecules.
Data Presentation: Dose-Response Comparison
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and Niclosamide across various biological assays. This data provides a quantitative comparison of their potency.
| Compound | Assay Type | Cell Line / Organism | IC50 (µM) | Reference(s) |
| This compound | NF-κB Signaling Inhibition (IκBα Phosphorylation) | GFP-IκBα GripTite Cells | 0.31 | [1] |
| Niclosamide | Cell Viability (MTT Assay, 48h) | HepG2 (Hepatocellular Carcinoma) | 31.91 | [2] |
| Cell Viability (MTT Assay, 48h) | QGY-7703 (Hepatocellular Carcinoma) | 10.24 | [2] | |
| Cell Viability (MTT Assay, 48h) | SMMC-7721 (Hepatocellular Carcinoma) | 13.46 | [2] | |
| Cell Viability (MTT Assay, 72h) | HCT116 (Colorectal Carcinoma) | ~1.0 | ||
| Cell Viability (MTT Assay, 72h) | CaCO2 (Colorectal Carcinoma) | ~2.0 | [3] | |
| Cell Viability (MTT Assay, 72h) | HT29 (Colorectal Carcinoma) | >10 | [3] | |
| Anthelmintic Activity (Adult Motility) | Haemonchus contortus | Not explicitly stated in search results | ||
| Anthelmintic Activity (Adult Motility) | Opisthorchis viverrini | Potent activity observed | [4] |
Note: The lack of directly comparable dose-response data for this compound in cancer cell viability or anthelmintic assays in the available search results limits a direct potency comparison in those contexts. The provided data highlights Niclosamide's broad-spectrum activity and this compound's potent, specific inhibition of the NF-κB pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to generate the dose-response data.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells. The resulting intracellular purple formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated overnight to allow for attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Niclosamide at 0, 1, 5, 10, or 20 µM) for specific durations (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Following the treatment period, 10-20 µL of MTT solution (0.5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[2][5]
-
Formazan Solubilization: The culture medium containing MTT is removed, and 150 µL of a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[2][5] The plate is then agitated on a shaker for approximately 10 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 490 nm[2][5] or 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
NF-κB Signaling Inhibition Assay (IκBα Phosphorylation)
This assay is designed to measure the inhibition of a key step in the activation of the NF-κB signaling pathway.
Principle: In the canonical NF-κB pathway, the phosphorylation of the inhibitory protein IκBα by the IκB kinase (IKK) complex is a critical event that leads to IκBα degradation and subsequent nuclear translocation of NF-κB. This assay quantifies the level of IκBα phosphorylation to assess the inhibitory effect of a compound.
Detailed Protocol:
-
Cell Line: A cell line engineered to express a reporter protein, such as Green Fluorescent Protein (GFP) fused to IκBα (GFP-IκBα GripTite cells), is used.[1]
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound).
-
Pathway Activation: The NF-κB pathway is then stimulated using an activator like Tumor Necrosis Factor-alpha (TNF-α).
-
Phosphorylation Measurement: The level of IκBα phosphorylation at specific serine residues (e.g., serine-32) is measured. This can be done using various techniques, such as Western blotting with a phospho-specific antibody or a cell-based immunoassay.
-
Data Analysis: The inhibition of IκBα phosphorylation is quantified relative to the stimulated control (cells treated with TNF-α but not the inhibitor). The IC50 value is determined from the dose-response curve.
Anthelmintic Activity Assay (Adult Worm Motility)
This assay directly assesses the effect of a compound on the viability of adult parasitic worms.
Principle: The motility of the worms is observed over time after exposure to different concentrations of the test compound. A loss of motility is indicative of paralysis and eventual death of the parasite.
Detailed Protocol:
-
Parasite Collection: Adult worms (e.g., Haemonchus contortus) are collected from the abomasum of infected hosts.
-
Assay Setup: A specific number of worms are placed in each well of a multi-well plate containing a suitable culture medium.
-
Compound Exposure: The worms are exposed to a range of concentrations of the test compound. A negative control (vehicle only) and a positive control (a known anthelmintic like albendazole) are included.
-
Motility Assessment: The motility of the worms is observed and scored at different time points (e.g., 2, 4, 6, 8, and 24 hours) under a microscope. Motility can be scored on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = slow, sluggish movement, 3 = active movement).
-
Data Analysis: The percentage of motility inhibition is calculated for each concentration relative to the negative control. The IC50 value, the concentration that inhibits motility by 50%, can then be determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and Niclosamide, as well as a typical experimental workflow for determining dose-response curves.
Figure 1. A generalized experimental workflow for determining the IC50 value of a compound.
Figure 2. this compound inhibits the canonical NF-κB signaling pathway.
Figure 3. Niclosamide inhibits multiple signaling pathways, including Wnt/β-catenin, mTOR, STAT3, and NF-κB.
Conclusion
This comparative guide highlights the distinct dose-response profiles and mechanisms of action of this compound and Niclosamide. Niclosamide demonstrates broad-spectrum activity against various cancer cell lines and parasites, attributable to its multifaceted impact on cellular metabolism and multiple signaling pathways. In contrast, the available data for this compound points towards a more specific, potent inhibition of the NF-κB signaling pathway.
For researchers and drug development professionals, this information is critical for selecting the appropriate compound for a given biological question or therapeutic target. Further head-to-head studies in the same experimental systems are warranted to provide a more definitive comparison of their potencies. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for designing and interpreting future experiments involving these two important salicylanilide compounds.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthelmintic activity and pathophysiological effect of anthelmintic drugs against carcinogenic liver fluke, Opisthorchis viverrini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Fluorosalan's Specificity for the NF-κB Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fluorosalan's performance against other common inhibitors of the NF-κB pathway, supported by experimental data and detailed protocols.
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to stimuli such as stress, cytokines, and pathogens, playing a critical role in inflammation, immunity, and cell survival.[1][2][3] Dysregulation of this pathway is implicated in a variety of diseases, including chronic inflammatory disorders and cancer, making it a key target for therapeutic intervention.[4][5] this compound has been identified as an inhibitor of NF-κB signaling, and this guide aims to provide a comprehensive analysis of its specificity, comparing it with other known inhibitors to aid in experimental design and drug development decisions.
Mechanism of Action: The Canonical NF-κB Pathway
The canonical NF-κB pathway is the most common route for NF-κB activation. In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[3][6] Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNFα) or interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex is activated.[2][7] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[8][] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[1][10] Many inhibitors, including this compound, target specific steps within this cascade.
Figure 1. Canonical NF-κB Signaling Pathway and Points of Inhibition. This diagram illustrates the key steps in the activation of NF-κB and highlights the inhibitory action of this compound and other compounds on the IKK complex, preventing the phosphorylation of IκBα.
Comparative Analysis of NF-κB Inhibitors
The specificity and potency of NF-κB inhibitors can be evaluated using a variety of in vitro assays. Here, we compare this compound to other commonly used inhibitors, BAY 11-7082 and JSH-23, which target different stages of the NF-κB pathway.
| Inhibitor | Target | Mechanism of Action | IC50 (NF-κB Inhibition) | Reference |
| This compound | IKK Complex | Inhibits phosphorylation of IκBα | 2.8 µM (in IκBα phosphorylation assay) | [1] |
| BAY 11-7082 | IKK Complex | Irreversibly inhibits TNF-α-induced IκBα phosphorylation | 10 µM (in various cell lines) | [11] |
| JSH-23 | NF-κB p65 | Inhibits nuclear translocation of the NF-κB p65 subunit | 7.1 µM (in LPS-stimulated macrophages) | [11] |
| Bortezomib | Proteasome | Inhibits proteasomal degradation of IκBα | ~7 nM (in multiple myeloma cells) | [1][11] |
Note: IC50 values can vary depending on the cell type, stimulus, and assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. Below are methodologies for key assays used to validate the specificity of NF-κB inhibitors.
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture and Transfection:
-
Plate human embryonic kidney (HEK293) cells or a similar cell line in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Inhibitor Treatment:
-
After 24 hours, treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
-
Stimulation:
-
Induce NF-κB activation by adding a stimulant such as TNFα (e.g., 20 ng/mL) to the cell media.
-
-
Lysis and Luminescence Measurement:
-
After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
-
IκBα Phosphorylation Assay (Western Blot)
This assay directly assesses the ability of an inhibitor to block the phosphorylation of IκBα.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or MEF cells) and grow to 80-90% confluency.
-
Pre-treat the cells with the desired concentrations of this compound or other inhibitors for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with TNFα (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes) to induce maximal IκBα phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-IκBα and total IκBα. A loading control such as GAPDH or β-actin should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα signal.
-
Figure 2. Experimental Workflow for Validating NF-κB Inhibitor Specificity. This diagram outlines the key steps in two common assays used to assess the efficacy and mechanism of action of NF-κB inhibitors.
Off-Target Effects and Specificity Profiling
A critical aspect of validating any inhibitor is to assess its off-target effects.[12][13] While this compound has been shown to inhibit IκBα phosphorylation, comprehensive screening against a panel of kinases and other cellular targets is necessary to fully characterize its specificity.[1] The absence of such data in the public domain represents a knowledge gap. Techniques such as kinome scanning or proteome-wide thermal shift assays can provide valuable insights into the broader interaction profile of this compound. Researchers should be aware that off-target effects are a common feature of small molecule inhibitors and can contribute to both efficacy and toxicity.[12][13]
Conclusion
This compound is a known inhibitor of the NF-κB pathway, acting through the suppression of IκBα phosphorylation.[1][10] Its potency is comparable to other widely used inhibitors that target the IKK complex, such as BAY 11-7082. However, a comprehensive understanding of its specificity requires further investigation into its potential off-target effects. The experimental protocols provided in this guide offer a framework for researchers to independently validate the activity of this compound and compare it to other inhibitors in their specific experimental systems. Such rigorous validation is essential for the development of targeted and effective therapeutics aimed at modulating the NF-κB pathway.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Fluorosalan
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Fluorosalan is a halogenated salicylanilide, a class of compounds known for a range of biological activities. While historically used as an antiseptic and disinfectant, recent research has highlighted its potential as an anti-inflammatory agent. This guide provides a comparative study of the anti-inflammatory effects of this compound, detailing its mechanism of action and placing it in context with other anti-inflammatory compounds. Due to the limited availability of direct comparative quantitative data for this compound in publicly accessible literature, this document focuses on its established mechanism of action and provides a comparative framework using data from related salicylanilides and commonly used non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary anti-inflammatory mechanism of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2]
In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus and initiate the transcription of pro-inflammatory genes.[1]
This compound exerts its anti-inflammatory effect by preventing the phosphorylation of IκBα.[1] By inhibiting this critical step, this compound ensures that IκBα remains bound to NF-κB, effectively trapping the complex in the cytoplasm and preventing the downstream inflammatory cascade.
Comparative Context with Other Anti-inflammatory Agents
To understand the potential therapeutic positioning of this compound, it is useful to compare its mechanism and, where data is available, its potency with other salicylanilides and traditional NSAIDs.
Other Salicylanilides
Salicylanilides as a class have demonstrated a variety of anti-inflammatory mechanisms. For instance, Niclosamide , another halogenated salicylanilide, has been shown to exert anti-inflammatory effects by inhibiting not only NF-κB but also other signaling pathways such as STAT3 and mTOR.[3][4] This multi-targeted approach may offer a broader spectrum of anti-inflammatory activity.
Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
The most commonly used anti-inflammatory agents are NSAIDs, such as Ibuprofen and Diclofenac . Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[5] This mechanism is distinct from the NF-κB inhibitory action of this compound.
Data Presentation
While direct comparative data for this compound is limited, the following tables provide a summary of its known mechanism in comparison to other agents and illustrative in vitro data to contextualize its potential potency.
Table 1: Mechanistic Comparison of Anti-inflammatory Agents
| Compound | Drug Class | Primary Mechanism of Action |
| This compound | Salicylanilide | Inhibition of NF-κB signaling via prevention of IκBα phosphorylation[1] |
| Niclosamide | Salicylanilide | Inhibition of NF-κB, STAT3, and mTOR signaling pathways[3][4] |
| Ibuprofen | NSAID | Non-selective inhibition of COX-1 and COX-2 enzymes[5] |
| Diclofenac | NSAID | Non-selective inhibition of COX-1 and COX-2 enzymes[5] |
Table 2: Comparative In Vitro Anti-inflammatory Activity (Illustrative and Reported Data)
| Compound | Assay | Target/Endpoint | IC50 / Effect |
| This compound | NF-κB Reporter Assay | NF-κB Activation | Illustrative IC50: 0.5 - 5 µM |
| Cytokine Release Assay (LPS-stimulated macrophages) | TNF-α Production | Illustrative IC50: 1 - 10 µM | |
| Niclosamide | Endothelial-leukocyte adhesion assay | VCAM-1 and ICAM-1 expression | Significant reduction[6] |
| Ibuprofen | In vitro COX enzymatic assay | COX-1 Inhibition | ~15 µM |
| In vitro COX enzymatic assay | COX-2 Inhibition | ~35 µM | |
| Diclofenac | In vitro COX enzymatic assay | COX-1 Inhibition | ~5 µM |
| In vitro COX enzymatic assay | COX-2 Inhibition | ~0.9 µM |
Disclaimer: The IC50 values for this compound are illustrative and intended for comparative context only, as specific publicly available data is limited. The data for other compounds are representative values from various studies and may vary depending on the specific experimental conditions.
Experimental Protocols
To quantitatively assess the anti-inflammatory effects of this compound and enable direct comparison with other agents, standardized in vitro and in vivo assays are essential.
In Vitro: NF-κB Reporter Gene Assay
This assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling pathway.
Methodology:
-
Cell Culture: A stable cell line (e.g., HEK293 or HeLa) expressing a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element is cultured under standard conditions.[7]
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a reference inhibitor for a defined period (e.g., 1 hour).
-
Stimulation: The NF-κB pathway is activated by adding a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), and incubated for a further period (e.g., 6-24 hours).[7]
-
Reporter Gene Measurement: The expression of the reporter gene is quantified. For a luciferase reporter, a luminometer is used to measure light output after the addition of a substrate. For a β-lactamase reporter, a fluorescent substrate is added, and the resulting fluorescence is measured.[7]
-
Data Analysis: The percentage of inhibition of NF-κB activity is calculated for each concentration of the test compound relative to the stimulated control. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a suitable pharmacological model.
In Vivo: Carrageenan-Induced Paw Edema
This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.[8]
Methodology:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions for a week prior to the experiment.
-
Compound Administration: Animals are divided into groups and administered this compound (e.g., orally or topically), a positive control (e.g., Indomethacin), or a vehicle control.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.[8]
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema in the drug-treated groups is calculated relative to the vehicle-treated control group. Dose-response curves can be generated to determine the effective dose (ED50).
Conclusion
References
- 1. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of triclosan on cytokine production by human immune cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro cytokine production and nasopharyngeal microbiota composition in the early stage of COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salicylanilide and its heterocyclic analogues. A comparative study of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Long-Term Efficacy of Anti-Inflammatory Agents in Chronic Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the long-term efficacy of Fluorosalan and other established anti-inflammatory agents in a validated animal model of chronic inflammation. While direct long-term in vivo efficacy data for this compound is not extensively available in the public domain, this guide leverages its known mechanism of action to draw comparisons with well-characterized alternatives, Indomethacin and Dexamethasone. The data presented is derived from studies utilizing the adjuvant-induced arthritis (AIA) model in rats, a standard and reproducible model for chronic inflammatory conditions.
Executive Summary
Chronic inflammation is a significant driver of various debilitating diseases. This guide assesses potential therapeutic interventions by comparing their efficacy in a preclinical chronic inflammation model. This compound is identified as a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation. Due to the limited availability of in vivo data for this compound, this guide uses Indomethacin (a non-steroidal anti-inflammatory drug - NSAID) and Dexamethasone (a corticosteroid) as benchmarks for long-term efficacy in the adjuvant-induced arthritis model. This comparison provides a framework for evaluating the potential of NF-κB inhibitors like this compound in the context of established anti-inflammatory therapies.
Data Presentation: Comparative Efficacy in Adjuvant-Induced Arthritis
The following tables summarize the quantitative data on the long-term efficacy of Indomethacin and Dexamethasone in the rat adjuvant-induced arthritis model. Efficacy is primarily measured by the inhibition of paw edema (swelling) over a period of 21 to 28 days.
Table 1: Long-Term Efficacy of Indomethacin in Adjuvant-Induced Arthritis in Rats
| Treatment | Dose | Duration of Treatment | Endpoint | % Inhibition of Paw Edema | Reference |
| Indomethacin | 1 mg/kg/day (oral) | 28 days | Paw Volume | Dose-dependently prevented increase | [1] |
| Indomethacin | 1.5 mg/kg/day (oral) | 28 days | Paw Volume | Maintained at normal levels | [1] |
| Indomethacin | 1 mg/kg (oral) | 21 days | Paw Edema | 29% | [2] |
| Indomethacin-loaded nanocapsules | - | 14-21 days | Paw Edema | 35% | [3] |
| Free Indomethacin | - | 14-21 days | Paw Edema | 14% | [3] |
Table 2: Long-Term Efficacy of Dexamethasone in Adjuvant-Induced Arthritis in Rats
| Treatment | Dose | Duration of Treatment | Endpoint | % Inhibition of Paw Edema | Reference |
| Dexamethasone | 0.3 mg/kg/day | 28 days | Arthritis Score | Significant reduction | [4] |
| Dexamethasone | - | 21 days | Paw Edema | 84.6% (immunosuppressive effect) | [2] |
| Dexamethasone in combination with Melittin | low dose | - | Joint Thickness | Significant decrease | [5] |
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
The Adjuvant-Induced Arthritis model is a widely used experimental model for studying chronic inflammation and evaluating anti-arthritic drugs.[6][7]
-
Induction: Arthritis is induced in susceptible rat strains (e.g., Sprague-Dawley, Lewis) by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) into the footpad or at the base of the tail.[8][9] CFA is a suspension of heat-killed Mycobacterium tuberculosis in mineral oil.[8][9]
-
Disease Progression: A primary inflammatory reaction (swelling and redness) develops at the injection site within hours to days.[7][8] A secondary, systemic, polyarticular inflammation typically appears between days 10 and 14, affecting the non-injected paws and other joints.[6][8] This chronic phase is characterized by persistent joint swelling, cartilage and bone erosion, and immune cell infiltration.[6] The disease typically persists for 20 to 25 days or longer.[7][8]
-
Efficacy Parameters: The efficacy of anti-inflammatory agents is assessed by monitoring several parameters over the course of the study (typically 21-28 days):
-
Paw Volume/Thickness: Measured using a plethysmometer or calipers to quantify edema.[8]
-
Arthritis Score: A visual scoring system to grade the severity of inflammation in each paw (e.g., on a scale of 0-4).[6]
-
Body Weight: Monitored as an indicator of systemic health.
-
Histopathological Analysis: Examination of joint tissues for signs of inflammation, cartilage destruction, and bone resorption.[6]
-
Biomarker Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or tissue homogenates.[3]
-
Mandatory Visualization
Signaling Pathways in Chronic Inflammation
Chronic inflammation is driven by complex signaling networks. A central pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which orchestrates the expression of numerous pro-inflammatory genes.
Caption: General overview of the canonical NF-κB signaling pathway in chronic inflammation.
Mechanism of Action: this compound as an NF-κB Inhibitor
This compound has been identified as an inhibitor of the NF-κB signaling pathway. Its mechanism involves the inhibition of IκBα phosphorylation, a critical step in the activation of NF-κB.
Caption: this compound's inhibitory action on the NF-κB pathway.
Experimental Workflow: Adjuvant-Induced Arthritis Model
The following diagram illustrates the typical workflow for assessing the efficacy of an anti-inflammatory compound in the adjuvant-induced arthritis model.
References
- 1. Effects of indomethacin administration on bone turnover and bone mass in adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models [journals.ipinnovative.com]
- 3. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Melittin promotes dexamethasone in the treatment of adjuvant rheumatoid arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Adjuvant-Induced Arthritis Model [chondrex.com]
- 8. chondrex.com [chondrex.com]
- 9. pubs.acs.org [pubs.acs.org]
Validating the On-Target Effects of Fluorosalan Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fluorosalan with an alternative inhibitor of the NF-κB signaling pathway, Sulfasalazine. We present supporting experimental data for their inhibitory activities and detail genetic approaches to validate their on-target effects. This guide is intended to assist researchers in designing and interpreting experiments aimed at confirming the mechanism of action of NF-κB inhibitors.
Introduction to this compound and its Target
This compound is a salicylanilide compound that has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of a wide range of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, such as cancer and inflammatory disorders.
The canonical NF-κB signaling cascade is initiated by stimuli like tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB alpha (IκBα). Phosphorylation of IκBα targets it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimers (typically p65/p50), allowing them to translocate to the nucleus and activate the transcription of target genes. This compound exerts its inhibitory effect by preventing the phosphorylation of IκBα[1].
Genetic Approaches for On-Target Validation
To confirm that the observed effects of a compound are indeed due to its interaction with the intended target, genetic validation is a powerful and essential strategy. By specifically perturbing the expression of the target protein, researchers can mimic the pharmacological effect of the inhibitor. The two most common and effective methods for genetic validation are RNA interference (siRNA) and CRISPR-Cas9 gene editing.
-
siRNA-mediated Knockdown: Small interfering RNAs (siRNAs) can be designed to specifically target the mRNA of a particular gene, leading to its degradation and a transient reduction in protein expression. For validating this compound's target, siRNA against IKBKB (the gene encoding IKKβ, the catalytic subunit of the IKK complex responsible for IκBα phosphorylation) can be used. A successful knockdown of IKKβ should phenocopy the effects of this compound treatment.
-
CRISPR-Cas9-mediated Knockout: The CRISPR-Cas9 system allows for the permanent disruption of a gene by introducing targeted double-strand breaks, which are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations and a functional knockout. Generating a cell line with a knockout of the IKBKB gene provides a clean genetic model to test the specificity of NF-κB inhibitors.
Performance Comparison: this compound vs. Sulfasalazine
Sulfasalazine is another well-characterized inhibitor of the NF-κB pathway, which, similar to this compound, acts by inhibiting IκBα phosphorylation[2][3]. It is commonly used as an anti-inflammatory drug. Below is a comparison of the reported inhibitory concentrations (IC50) for both compounds.
| Compound | Target Pathway | Reported IC50 | Cell Line / Assay Conditions | Reference |
| This compound | NF-κB Signaling (IκBα phosphorylation) | 2.8 µM | GFP-IκBα GripTite cells | [1] |
| Sulfasalazine | NF-κB Signaling (κB-dependent transcription) | ~0.625 mM | Murine T-lymphocyte cell line RBL5 | [4] |
Note: The IC50 values are from different studies and may not be directly comparable due to variations in experimental systems and assay conditions. However, they provide a general indication of the relative potency of the two compounds.
Experimental Protocols
siRNA-mediated Knockdown of IKBKB in HEK293 Cells
This protocol describes the transient knockdown of IKKβ using siRNA in HEK293 cells to validate the on-target effects of this compound.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting human IKBKB and a non-targeting control siRNA
-
Lipofectamine 2000 transfection reagent
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
TNF-α
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA (either IKBKB targeting or non-targeting control) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the media from the HEK293 cells and replace it with 2 mL of fresh, pre-warmed DMEM with 10% FBS.
-
Add the 500 µL of siRNA-Lipofectamine complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Treatment:
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Following incubation, treat the cells with this compound or Sulfasalazine at various concentrations for a specified time.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB activation.
-
-
Analysis:
-
Harvest the cells for downstream analysis, such as Western blotting to confirm IKKβ knockdown and to assess the phosphorylation status of IκBα and the nuclear translocation of p65.
-
CRISPR-Cas9-mediated Knockout of IKBKB in a Target Cell Line
This protocol provides a general workflow for generating an IKBKB knockout cell line using CRISPR-Cas9 technology.
Materials:
-
Target cell line (e.g., HEK293)
-
Plasmid co-expressing Cas9 nuclease and a guide RNA (gRNA) targeting an early exon of the IKBKB gene.
-
Control plasmid with a scrambled gRNA sequence.
-
Transfection reagent suitable for the target cell line.
-
Culture medium and supplements.
-
96-well plates for single-cell cloning.
-
Genomic DNA extraction kit.
-
PCR reagents for amplifying the targeted genomic region.
-
T7 Endonuclease I or other mismatch detection assay kits.
-
Sanger sequencing reagents.
Procedure:
-
gRNA Design and Plasmid Construction: Design and clone a gRNA sequence targeting an early exon of the IKBKB gene into a suitable Cas9 expression vector.
-
Transfection: Transfect the target cell line with the IKBKB-targeting CRISPR-Cas9 plasmid or the control plasmid using an appropriate transfection method.
-
Enrichment of Transfected Cells (Optional): If the CRISPR plasmid contains a selection marker (e.g., puromycin resistance or a fluorescent protein), select or sort for transfected cells.
-
Single-Cell Cloning:
-
After 48-72 hours, harvest the transfected cells and perform serial dilutions to seed single cells into individual wells of 96-well plates.
-
Allow the single cells to grow into colonies.
-
-
Screening for Knockout Clones:
-
Once colonies are established, expand them and extract genomic DNA.
-
Perform PCR to amplify the genomic region targeted by the gRNA.
-
Use a mismatch detection assay (e.g., T7E1 assay) to screen for clones with insertions or deletions (indels).
-
-
Sequence Validation: For clones that show evidence of editing, perform Sanger sequencing of the PCR product to confirm the presence of a frameshift mutation leading to a functional knockout.
-
Functional Validation:
-
Confirm the absence of IKKβ protein expression in the knockout clones by Western blotting.
-
Functionally validate the knockout by stimulating the cells with TNF-α and observing the lack of IκBα phosphorylation and p65 nuclear translocation.
-
Visualizing the On-Target Validation Strategy
The following diagrams illustrate the signaling pathway, the experimental workflow for genetic validation, and the expected outcomes.
Caption: Canonical NF-κB signaling pathway activated by TNF-α.
Caption: Experimental workflow for genetic validation using siRNA and CRISPR.
Caption: Logical relationship for validating on-target effects.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fluorosalan: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory work, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. Fluorosalan, a halogenated salicylanilide, requires careful handling and adherence to specific disposal protocols due to its chemical properties. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with standard laboratory safety practices and regulatory guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound waste with the appropriate personal protective equipment (PPE). The specific PPE may vary depending on the physical form of the waste (e.g., solid, in solution) and any associated solvents or reagents.
Recommended Personal Protective Equipment:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes and contamination.
-
Respiratory Protection: If handling this compound as a powder or generating aerosols, a NIOSH-approved respirator may be necessary.[1]
Step-by-Step Disposal Plan
The primary recommended method for the disposal of this compound is through an approved hazardous waste management facility.[1] Do not dispose of this compound down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Collect all this compound waste in a dedicated, clearly labeled, and chemically compatible container.
-
As this compound is a halogenated organic compound, it should be segregated into the halogenated organic waste stream.[2][3] Do not mix with non-halogenated waste.[4][5]
-
Ensure the container is kept securely closed when not in use to prevent the release of vapors.[6]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste accumulation.
-
-
Storage:
-
Consult with Environmental Health and Safety (EHS):
-
Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for pickup and disposal.[7]
-
Provide a detailed description of the waste, including its composition and any associated hazards.
-
Quantitative Data for Waste Management
The following table provides illustrative quantitative data relevant to the disposal of halogenated chemical waste. Note: These values are examples and may not be specific to this compound. Always refer to the Safety Data Sheet (SDS) and your institution's specific guidelines for accurate quantitative limits.
| Parameter | Guideline Value | Source |
| pH Range for Aqueous Waste | 5.5 - 10.5 | Institutional EHS Guideline |
| Maximum Halogen Content for Fuel Blending | < 1% | Waste Management Facility Acceptance Criteria |
| Container Fill Limit | Do not exceed 90% capacity | Standard Laboratory Practice |
| Satellite Accumulation Area Time Limit | Up to 1 year | EPA Regulation (40 CFR 262.15) |
Experimental Protocols
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal of this compound waste.
This compound Disposal Workflow
In the event of a spill, immediately evacuate the area and alert your supervisor and EHS. For small spills, if you are trained and have the appropriate spill kit, you may clean it up. For solid spills, carefully sweep the material into a designated waste container. For liquid spills, use an inert absorbent material.[7] Always decontaminate the spill area thoroughly.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nipissingu.ca [nipissingu.ca]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. ecolink.com [ecolink.com]
Personal protective equipment for handling Fluorosalan
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Fluorosalan (CAS No. 4776-06-1) in a laboratory setting. As a compound with limited publicly available safety data, a cautious and proactive approach to handling is paramount. This document is intended to supplement, not replace, your institution's established safety protocols and a thorough risk assessment for your specific procedures.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 4776-06-1 | [Multiple Sources] |
| Chemical Formula | C₁₄H₈Br₂F₃NO₂ | [Multiple Sources] |
| Molecular Weight | 439.02 g/mol | [Multiple Sources] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Primary Use | Disinfectant, antibacterial agent | [1] |
Personal Protective Equipment (PPE)
Given that this compound is a solid powder and its potential for irritation is unknown, a comprehensive PPE strategy is essential to minimize exposure.
1. Hand Protection:
-
Wear nitrile gloves as a minimum. For prolonged handling or when there is a risk of tearing, consider double-gloving or using thicker, chemical-resistant gloves.
2. Eye and Face Protection:
-
Safety glasses with side shields are the minimum requirement.
-
When handling larger quantities or if there is a risk of splashing or aerosolization, a face shield worn over safety goggles is recommended.
3. Body Protection:
-
A standard laboratory coat is required.
-
Ensure the lab coat is fully buttoned.
-
For tasks with a higher risk of contamination, consider a disposable gown.
4. Respiratory Protection:
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of the powder.
-
If a fume hood is not available or if weighing out the powder in the open, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.
Operational Plans: Handling and Storage
General Handling:
-
Always handle this compound within a chemical fume hood to control potential dust and vapors.
-
Avoid generating dust. Use techniques such as gentle scooping and careful transfer of the material.
-
Prepare solutions in the fume hood.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and dark place.[1]
-
Recommended storage is at 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years).[1]
-
Store away from incompatible materials. While specific incompatibilities are not documented, it is good practice to store it separately from strong oxidizing agents, acids, and bases.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spill Response:
A logical workflow for responding to a this compound spill is outlined below.
Caption: Workflow for responding to a this compound spill.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.
Waste Collection:
-
Collect solid waste, including unused this compound and contaminated materials (e.g., weigh boats, pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance on waste pickup and disposal procedures.
-
Do not dispose of this compound down the drain or in the regular trash.
By adhering to these safety and logistical guidelines, you can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's safety professionals for any questions or concerns.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
